4,5-Dichloro-6-nitropyridazin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-3-nitro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2N3O3/c5-1-2(6)4(10)8-7-3(1)9(11)12/h(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNATHDZNWMBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NNC1=O)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382036 | |
| Record name | 4,5-Dichloro-6-nitropyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13645-43-7 | |
| Record name | 4,5-Dichloro-6-nitropyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-6-nitro-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-6-nitropyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 4,5-dichloro-6-nitropyridazin-3-ol, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details the core synthetic strategy, encompassing the preparation of the starting materials and the critical nitration step. Experimental protocols are provided with quantitative data summarized for clarity.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the pyridazinone ring system by the condensation of mucochloric acid with hydrazine hydrate to yield 4,5-dichloropyridazin-3(2H)-one. The subsequent and final step is the regioselective nitration of this intermediate at the 6-position to afford the target molecule.
Experimental Protocols
Synthesis of 4,5-Dichloropyridazin-3(2H)-one
The formation of the 4,5-dichloropyridazin-3(2H)-one ring is a well-established reaction. It is synthesized by the reaction of mucochloric acid with hydrazine or its derivatives in an aqueous acidic solution at an elevated temperature.[1]
Materials:
-
Mucochloric acid
-
Hydrazine hydrate
-
Aqueous acidic solution (e.g., HCl)
Procedure:
-
Dissolve mucochloric acid in an aqueous acidic solution.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture at an elevated temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product precipitates out of the solution and can be collected by filtration.
-
Wash the solid with cold water and dry under vacuum.
Quantitative Data: The yield for this reaction is reported to be in the range of 35-90%, depending on the specific reaction conditions and scale.[1]
Synthesis of this compound
The nitration of 4,5-dichloropyridazin-3(2H)-one is the crucial step to introduce the nitro group at the 6-position of the pyridazinone ring.[2]
Materials:
-
4,5-Dichloropyridazin-3(2H)-one
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice water
Procedure:
-
In a round-bottom flask, carefully add 4,5-dichloropyridazin-3(2H)-one to concentrated sulfuric acid with stirring.
-
To this mixture, add potassium nitrate portion-wise, maintaining the temperature.
-
Heat the reaction mixture to 110-120 °C and stir for 5 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice water with vigorous stirring.
-
The resulting yellow precipitate is the desired product, this compound.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry in air.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Duration (hours) | Product | Yield (%) |
| 1 | Mucochloric Acid, Hydrazine Hydrate | Aqueous Acidic Solution | Elevated | - | 4,5-Dichloropyridazin-3(2H)-one | 35-90 |
| 2 | 4,5-Dichloropyridazin-3(2H)-one | Potassium Nitrate, Conc. H₂SO₄ | 110-120 | 5 | This compound | - |
Note: The yield for the nitration step was not explicitly stated in the available literature.
Logical Workflow for Synthesis
The logical workflow for the synthesis is straightforward, involving the sequential formation of the heterocyclic core followed by its functionalization.
Conclusion
This technical guide outlines a reliable and documented synthesis pathway for this compound. The two-step synthesis is initiated from readily available starting materials and employs standard laboratory procedures. The key transformation is the nitration of the 4,5-dichloropyridazin-3(2H)-one intermediate, which has been experimentally verified. This information provides a solid foundation for researchers and scientists in the fields of organic synthesis and drug discovery to produce this valuable heterocyclic compound for further investigation and application.
References
An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-6-nitropyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-6-nitropyridazin-3-ol, also known by its tautomeric form 4,5-dichloro-6-nitro-3(2H)-pyridazinone, is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a pyridazine core substituted with chloro, nitro, and hydroxyl groups, suggests a range of chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to support further research and development efforts.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that this compound can exist in tautomeric forms, with the pyridazinone form being a significant contributor.[1] The properties listed are for the compound as a whole, encompassing its tautomeric equilibrium.
| Property | Value | Source |
| IUPAC Name | 4,5-dichloro-3-nitro-1H-pyridazin-6-one | [1] |
| Synonyms | This compound; 3-Hydroxy-4,5-dichloro-6-nitropyridazine; 4,5-dichloro-6-nitro-2,3-dihydropyridazin-3-one; 4,5-dichloro-6-nitropyridazin-3(2H)-one | [1] |
| CAS Number | 13645-43-7 | |
| Molecular Formula | C₄HCl₂N₃O₃ | [1] |
| Molecular Weight | 209.98 g/mol | [1] |
| Exact Mass | 208.93900 u | [1] |
| Melting Point | 184 °C | |
| Density (Predicted) | 2.11 ± 0.1 g/cm³ | |
| Polar Surface Area (PSA) | 87.3 Ų | [1] |
| XLogP3 (Predicted) | 1.92040 | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 0 | [1] |
Tautomerism
The structure of this compound allows for tautomerism, existing in equilibrium with its keto form, 4,5-dichloro-6-nitro-3(2H)-pyridazinone. This is a crucial consideration for its reactivity and biological interactions.
Caption: Tautomeric equilibrium between the -ol and -one forms.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not explicitly available in the public domain. However, general synthetic strategies for related substituted pyridazinones can be adapted.
A plausible synthetic approach would involve the nitration of a dichloropyridazinone precursor. The general workflow for such a synthesis and subsequent purification is outlined below.
Caption: General workflow for synthesis and purification.
Note: Specific reaction conditions such as temperature, reaction time, and stoichiometry would need to be optimized for this particular compound.
Spectral Data (Predicted)
Experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound are not currently available in public databases. Therefore, predicted spectra are provided below to aid in the characterization of this compound. These predictions are based on computational chemistry methods and should be confirmed with experimental data.
Predicted ¹H NMR Spectrum: Due to the absence of non-exchangeable protons directly attached to the pyridazine ring, the ¹H NMR spectrum is expected to be simple. The main signal would arise from the proton of the hydroxyl group (or the N-H proton in the pyridazinone tautomer). This signal would likely be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the nature of the carbon-bearing the oxygen (C=O or C-OH).
Predicted IR Spectrum: The IR spectrum would be characterized by vibrations corresponding to the functional groups present. Key expected absorptions include:
-
O-H or N-H stretch: A broad band in the region of 3200-3600 cm⁻¹
-
C=O stretch (for the pyridazinone tautomer): A strong absorption around 1650-1700 cm⁻¹
-
N-O stretch (nitro group): Strong, asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹
-
C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹
Biological Activity
While specific biological activity data for this compound is not available, the pyridazine and nitropyridine moieties are present in numerous compounds with a wide range of pharmacological activities. Pyridazine derivatives have been investigated for their potential as:
-
Anticancer agents
-
Antimicrobial agents
-
Anti-inflammatory drugs
-
Cardiovascular agents
The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and its potential to interact with biological targets. Further screening and biological assays are necessary to determine the specific activity profile of this compound.
The following diagram illustrates a general logical relationship for the initial stages of investigating the biological activity of a novel compound like this compound.
Caption: Logical workflow for biological activity screening.
Conclusion
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide has summarized the currently available physicochemical data and provided predicted spectral information to aid in its synthesis and characterization. The lack of extensive experimental data highlights the opportunity for further research to fully elucidate the properties and potential applications of this molecule. The general biological activities of related pyridazine and nitropyridine derivatives suggest that this compound may warrant screening for a variety of pharmacological effects.
References
An In-depth Technical Guide to 4,5-Dichloro-6-nitropyridazin-3-ol (CAS: 13645-43-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-Dichloro-6-nitropyridazin-3-ol, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. This document collates available data on its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role as a chemical intermediate.
Chemical and Physical Properties
This compound is a substituted pyridazine derivative. Its chemical structure is characterized by a pyridazine ring functionalized with two chlorine atoms, a nitro group, and a hydroxyl group. The presence of these functional groups makes it a versatile building block in organic synthesis.
| Property | Value |
| CAS Number | 13645-43-7 |
| Molecular Formula | C₄HCl₂N₃O₃ |
| Molecular Weight | 209.98 g/mol |
| Melting Point | 184 °C |
| Predicted Density | 2.11 g/cm³ |
| XLogP3 | 1.9 |
| Polar Surface Area (PSA) | 87.3 Ų |
| Synonyms | 3-Hydroxy-4,5-dichloro-6-nitropyridazine, 4,5-dichloro-6-nitro-2,3-dihydropyridazin-3-one |
Spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, can be sourced from chemical suppliers and spectral databases such as ChemicalBook.
Synthesis and Reactivity
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, its synthesis can be inferred from established methods for preparing substituted nitropyridines and nitropyridazines. The general approach would likely involve the nitration of a dichloropyridazinol precursor.
Representative Nitration Protocol (for a related compound)
The following protocol for the synthesis of 2,6-dichloro-3-nitropyridine from 2,6-dichloropyridine illustrates a common method for the nitration of chlorinated pyridine rings and can serve as a model.[1][2]
Materials:
-
2,6-Dichloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer, slowly add 2,6-dichloropyridine to concentrated sulfuric acid at room temperature.
-
Slowly add the nitrating agent (e.g., potassium nitrate) to the mixture.
-
After the addition is complete, continue stirring for a designated period.
-
Slowly raise the temperature to the desired reaction temperature (e.g., 120 °C) and maintain for several hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.
-
The precipitated solid is then filtered, washed with cold water until neutral, and dried to yield the nitrated product.
Reactivity and Use as an Intermediate
The chemical structure of this compound suggests its utility as an intermediate in the synthesis of more complex molecules. The chlorine atoms are susceptible to nucleophilic substitution, and the nitro group can be reduced to an amine, providing further handles for chemical modification.
A key potential application of this compound is in the synthesis of inhibitors for enzymes such as Methionine Adenosyltransferase 2A (MAT2A), which is a target in cancer therapy. The pyridazine core can serve as a scaffold for building molecules that fit into the active site of such enzymes.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and purification of a target compound derived from a chlorinated heterocyclic intermediate like this compound.
References
Spectral Data of 4,5-Dichloro-6-nitropyridazin-3-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4,5-Dichloro-6-nitropyridazin-3-ol is a heterocyclic compound with the molecular formula C₄HCl₂N₃O₃. Its structure incorporates a pyridazine ring, which is a common motif in medicinal chemistry, substituted with two chlorine atoms, a nitro group, and a hydroxyl group. The specific arrangement of these functional groups suggests potential for diverse chemical reactivity and biological activity. However, a thorough investigation into scientific literature and chemical databases reveals a significant lack of publicly available empirical data for this compound.
Physicochemical Properties
While detailed spectral data is unavailable, some basic physicochemical properties have been identified through chemical supplier databases.
| Property | Value |
| CAS Number | 13645-43-7 |
| Molecular Formula | C₄HCl₂N₃O₃ |
| Molecular Weight | 209.98 g/mol |
| Melting Point | 184 °C |
Spectral Data Analysis (Hypothetical)
In the absence of experimental data for this compound, this section provides a hypothetical analysis of the expected spectral features based on its structure and data from analogous compounds. This is intended to guide researchers in the potential characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the absence of protons directly attached to the pyridazine ring, the ¹H NMR spectrum is expected to be simple. A broad singlet corresponding to the hydroxyl proton (-OH) would likely be observed. Its chemical shift would be highly dependent on the solvent and concentration. The imino proton of the pyridazinone tautomer might also be observable.
-
¹³C NMR: The ¹³C NMR spectrum would be more informative, with distinct signals expected for the four carbon atoms of the pyridazine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and nitro substituents, as well as the hydroxyl group. Carbons bonded to chlorine would likely appear in the 140-160 ppm range, while the carbon bearing the nitro group would also be significantly downfield. The carbonyl carbon in the pyridazinone tautomer would be expected around 160-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| N-H stretch (pyridazinone tautomer) | 3100-3500 |
| C=O stretch (pyridazinone tautomer) | 1650-1700 |
| N-O stretch (nitro group) | 1500-1570 (asymmetric) and 1300-1370 (symmetric) |
| C-Cl stretch | 600-800 |
Mass Spectrometry (MS)
The mass spectrum would provide the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z corresponding to the molecular weight (209.98). The isotopic pattern of the molecular ion would be characteristic for a molecule containing two chlorine atoms, with peaks at [M], [M+2], and [M+4] in an approximate ratio of 9:6:1. Fragmentation would likely involve the loss of the nitro group (NO₂) and potentially the hydroxyl group or chlorine atoms.
Experimental Protocols (General)
As no specific experimental protocols for the synthesis or spectral analysis of this compound have been found, this section provides generalized methodologies that would be appropriate for its characterization.
Synthesis Workflow
A potential synthetic route could involve the nitration of a dichlorohydroxypyridazine precursor. The general workflow for such a synthesis and subsequent characterization is outlined below.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a target compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an ATR-FTIR spectrometer, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio of the molecular ion and its fragments.
Logical Relationship of Spectroscopic Data
The interpretation of the different spectral data is interconnected and should lead to a consistent structural assignment.
Caption: Logical flow for confirming a chemical structure using complementary spectroscopic techniques.
Conclusion
While this compound is a known chemical entity with a registered CAS number, there is a notable absence of publicly available spectral data (NMR, IR, MS) and detailed experimental protocols. This guide has provided a summary of the known information and a hypothetical analysis of the expected spectral characteristics based on the compound's structure. Researchers and drug development professionals interested in this molecule will likely need to perform its synthesis and spectral characterization de novo. The generalized experimental workflows and logical diagrams presented here can serve as a foundational guide for such an endeavor. Further research is required to fully elucidate the spectral properties and potential applications of this compound.
A Technical Guide to the Crystallographic Analysis of 4,5-Dichloro-6-nitropyridazin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of this writing, a specific crystal structure for 4,5-dichloro-6-nitropyridazin-3-ol has not been deposited in the Cambridge Structural Database (CSD) or found in the surveyed scientific literature.[1][2][3][4][5] This guide, therefore, provides a comprehensive framework on the methodologies that would be employed to determine its crystal structure, using data from structurally related compounds as illustrative examples.
Introduction
Substituted pyridazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel functional materials.[6][7][8] The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is fundamental to understanding a molecule's properties.[9][10][11] This information is critical for structure-activity relationship (SAR) studies, computational modeling, and rational drug design.
This technical whitepaper outlines the essential experimental protocols and data analysis workflows required for the crystal structure determination of this compound.
Proposed Experimental Workflow
The determination of a novel crystal structure is a systematic process that begins with synthesis and concludes with data deposition. The logical flow for elucidating the structure of this compound is presented below.
Caption: A generalized workflow for the synthesis, crystallization, and structural elucidation of a small organic molecule.
Experimental Protocols
The following sections detail the proposed methodologies for each major phase of the experimental workflow.
The synthesis of pyridazine derivatives can be approached through various established organic chemistry routes.[7][12] A plausible approach for the target molecule could involve the cyclization of a suitable dicarbonyl compound with hydrazine, followed by chlorination and nitration steps.
Illustrative Protocol (Hypothetical):
-
Cyclization: Reaction of a dichlorinated 1,2-dicarbonyl precursor with hydrazine hydrate to form the pyridazin-3-ol ring.
-
Nitration: Subsequent nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the C6 position.
-
Purification: The crude product would be purified using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to achieve high purity (>95%), which is crucial for successful crystallization.
-
Characterization: The purified compound's identity would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Growing high-quality single crystals is often the most challenging step.[13] Several techniques should be systematically screened.[9][14]
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., acetone, acetonitrile, or ethyl acetate) and left in a loosely covered vial, allowing the solvent to evaporate over several days or weeks.[13]
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting gradual crystallization.[14]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface between the two liquids.
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion.
Data Collection Protocol:
-
Instrument: A modern single-crystal X-ray diffractometer, such as a Bruker D8 VENTURE or Rigaku SuperNova, equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) X-ray source and a CCD or CMOS detector, would be used.[15]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans).
-
Data Processing: The raw diffraction intensities are integrated, scaled, and corrected for absorption effects using software packages like SAINT or CrysAlisPro.
The processed diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., with SHELXT or Olex2) to generate an initial electron density map and atomic model.[11]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[11] This iterative process refines atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: An Analog Example
While data for the title compound is unavailable, the crystal structure of 2,6-dichloro-3-nitropyridine serves as a relevant example for a halogenated, nitrated nitrogen heterocycle. The crystallographic data for this related compound is summarized below.
| Parameter | Value for 2,6-dichloro-3-nitropyridine |
| Chemical Formula | C₅H₂Cl₂N₂O₂ |
| Formula Weight | 192.99 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9021 (8) |
| b (Å) | 19.166 (2) |
| c (Å) | 11.0987 (9) |
| α (°) | 90 |
| β (°) | 122.072 (5) |
| γ (°) | 90 |
| Volume (ų) | 1424.4 (2) |
| Z (molecules/unit cell) | 8 |
| Calculated Density (Mg/m³) | 1.800 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R₁ = 0.060, wR₂ = 0.180 |
This data is provided for illustrative purposes to demonstrate standard crystallographic reporting.
Visualization of Molecular Structure
Below is the hypothetical molecular structure of the title compound, rendered using the DOT language. Such diagrams are essential for publications and presentations to clearly illustrate molecular connectivity.
Caption: 2D chemical structure of this compound.
Conclusion
While the crystal structure of this compound remains to be determined, this guide provides a robust and detailed framework for its elucidation. By following systematic protocols for synthesis, purification, crystal growth, and X-ray diffraction analysis, researchers can obtain the precise structural data necessary to advance drug discovery and materials science. The successful determination and deposition of this structure would be a valuable addition to the public scientific record, enabling further in-silico studies and a deeper understanding of its chemical behavior.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. The Cambridge Crystallographic Database | Semantic Scholar [semanticscholar.org]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. sptlabtech.com [sptlabtech.com]
- 10. excillum.com [excillum.com]
- 11. mkuniversity.ac.in [mkuniversity.ac.in]
- 12. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines [mdpi.com]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 15. X-ray diffraction | Facilities | School of Chemistry | University of Leeds [eps.leeds.ac.uk]
Reactivity of the Nitro Group in 4,5-Dichloro-6-nitropyridazin-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloro-6-nitropyridazin-3-ol is a highly functionalized heterocyclic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of a nitro group, along with two chlorine atoms, on the pyridazinone core profoundly influences its chemical reactivity. This technical guide provides a comprehensive overview of the anticipated reactivity of the nitro group in this molecule, focusing on its role in nucleophilic aromatic substitution (SNAr) reactions. Due to a lack of specific experimental data in the public domain for this exact molecule, this guide extrapolates its reactivity based on established principles of organic chemistry and data from structurally analogous compounds.
Introduction: The Electron-Deficient Nature of the Pyridazinone Core
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is inherently electron-deficient. This deficiency is significantly amplified in this compound by the potent electron-withdrawing effects of the two chlorine atoms and, most notably, the nitro group (-NO2). The cumulative inductive and resonance effects of these substituents render the pyridazinone ring highly susceptible to attack by nucleophiles.
The nitro group, in particular, plays a pivotal role in activating the ring for nucleophilic aromatic substitution. Its strong electron-withdrawing nature stabilizes the negative charge in the Meisenheimer complex, a key intermediate in SNAr reactions, thereby lowering the activation energy of the reaction.
The Role of the Nitro Group in Directing Nucleophilic Attack
In the context of this compound, the nitro group is positioned at C6. While direct nucleophilic displacement of a nitro group is possible, it is generally less facile than the displacement of a halide, especially on a highly electron-deficient ring. Therefore, the primary role of the nitro group is to activate the adjacent positions (C5) and the para-position (C3, which is a hydroxyl group and less likely to be substituted) towards nucleophilic attack.
The two chlorine atoms at the C4 and C5 positions are the most probable leaving groups in SNAr reactions. The nitro group at C6 strongly activates the C5 position (ortho) for nucleophilic substitution.
Anticipated Nucleophilic Substitution Reactions
Based on the principles of SNAr on electron-deficient heteroaromatics, a variety of nucleophiles are expected to react with this compound, primarily leading to the substitution of the chlorine atoms.
Reactions with Amine Nucleophiles
Primary and secondary amines are expected to readily displace one of the chlorine atoms. The regioselectivity of this reaction would be a key point of investigation. It is anticipated that substitution will preferentially occur at the C5 position due to the strong ortho-activating effect of the nitro group.
Reactions with Thiol Nucleophiles
Thiolates, being soft and highly effective nucleophiles in SNAr reactions, are expected to react efficiently with this compound. Similar to amines, the substitution is predicted to favor the C5 position.
Reactions with Alkoxide and Phenoxide Nucleophiles
Alkoxides and phenoxides are also expected to participate in SNAr reactions, leading to the formation of ether linkages. The reaction conditions would likely require an aprotic polar solvent to facilitate the reaction.
Potential for Displacement of the Nitro Group
While the chlorine atoms are the more probable leaving groups, under specific conditions, direct displacement of the nitro group by a nucleophile could occur. This is more likely with highly reactive, soft nucleophiles and under forcing reaction conditions (e.g., high temperatures). The relative lability of the nitro group compared to the chloro substituents would be a subject for experimental determination.
Experimental Protocols: A General Framework
As specific experimental data for this compound is not available, the following are generalized protocols based on analogous reactions with similar activated heterocyclic systems. These should serve as a starting point for experimental investigation.
General Protocol for Nucleophilic Aromatic Substitution with an Amine:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (50-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: A Template for Future Research
To facilitate the systematic study of the reactivity of this compound, it is recommended that experimental data be organized in a structured format. The following tables provide a template for summarizing quantitative data from nucleophilic substitution reactions.
Table 1: Reaction of this compound with Amine Nucleophiles
| Entry | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | |||||||
| 2 |
Table 2: Reaction of this compound with Thiol Nucleophiles
| Entry | Thiol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | |||||||
| 2 |
Table 3: Reaction of this compound with O-Nucleophiles
| Entry | O-Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | |||||||
| 2 |
Conclusion and Future Outlook
While specific experimental data on the reactivity of the nitro group in this compound is currently limited in the accessible scientific literature, its chemical behavior can be predicted with a reasonable degree of confidence based on the established principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems. The nitro group is expected to be a powerful activating group, primarily directing nucleophilic attack to the C5 position.
Further experimental investigation is crucial to fully elucidate the reactivity of this promising synthetic building block. Systematic studies involving a range of nucleophiles and reaction conditions will provide valuable quantitative data and detailed protocols, paving the way for its application in the synthesis of novel and potentially bioactive molecules. This guide serves as a foundational framework to inspire and direct such future research endeavors.
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4,5-Dichloro-6-nitropyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of the heterocyclic compound 4,5-Dichloro-6-nitropyridazin-3-ol. Understanding the reactivity of this molecule is crucial for its application in medicinal chemistry and drug development, where pyridazinone scaffolds are of significant interest due to their diverse biological activities.
Molecular Structure and Electronic Landscape
The reactivity of this compound is dictated by the interplay of its constituent functional groups. The pyridazinone core, substituted with two chlorine atoms, a nitro group, and a hydroxyl group, presents a complex electronic environment. The chlorine and nitro groups are strongly electron-withdrawing, rendering the pyridazinone ring electron-deficient. This electron deficiency is a key determinant of the molecule's electrophilic sites. Conversely, the hydroxyl group, and particularly its deprotonated form, introduces a potent nucleophilic center.
A computational study on the closely related precursor, 4,5-dichloropyridazin-3(2H)-one, using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, provides valuable insights into the electronic properties that are largely transferable to the nitrated derivative. The presence of the additional nitro group at the C6 position in this compound is expected to further enhance the electrophilicity of the pyridazinone ring.
Table 1: Calculated Quantum Chemical Parameters for 4,5-Dichloropyridazin-3(2H)-one
| Parameter | Value |
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (ΔE) | - |
| Electronegativity (χ) | - |
| Hardness (η) | - |
| Softness (ζ) | - |
| Electrophilicity Index (ψ) | - |
Note: Specific values from the cited study are not available in the provided search results. The table structure is for illustrative purposes as per the prompt's requirement.
The Molecular Electrostatic Potential (MEP) map of 4,5-dichloropyridazin-3(2H)-one indicates that the most negative regions are located on the oxygen atom of the carbonyl group and the N1 atom, suggesting these are the primary sites for electrophilic attack.[1] The introduction of a nitro group at C6 would likely intensify the positive electrostatic potential on the carbon atoms of the ring, particularly C4 and C5, making them more susceptible to nucleophilic attack.
Identification of Reactive Sites
Electrophilic Sites
The electron-deficient nature of the pyridazinone ring in this compound makes it a prime target for nucleophilic attack. The primary electrophilic sites are the carbon atoms bonded to the chlorine atoms, C4 and C5. The strong inductive and mesomeric electron-withdrawing effects of the nitro group at C6 significantly increase the partial positive charge on these carbons.
Experimental evidence from studies on similar systems, such as 4,5-dichloro-2-cyanopyridazin-3(2H)-one, has shown that nucleophilic substitution occurs preferentially at the C5 position. This regioselectivity is a critical consideration for synthetic applications.
Nucleophilic Sites
The primary nucleophilic site of this compound is the hydroxyl group at the C3 position. In its deprotonated form, the resulting oxygen anion is a potent nucleophile. This is evidenced by reactions where this hydroxyl group is chlorinated using reagents like phosphorus oxychloride.[2]
The nitrogen atom at the N2 position of the pyridazinone ring also possesses a lone pair of electrons and can act as a nucleophile, for instance, in N-alkylation reactions.
Experimental Protocols
Synthesis of 4,5-Dichloro-6-nitropyridazin-3(2H)-one
A reported synthesis of the title compound involves the nitration of 4,5-dichloropyridazin-3(2H)-one.[2]
Procedure:
-
A mixture of 4,5-dichloropyridazin-3(2H)-one, potassium nitrate, and concentrated sulfuric acid is prepared.
-
The mixture is stirred for 5 hours at a temperature of 110-120°C.
-
After cooling to room temperature, the solution is carefully poured into ice-water.
-
The resulting yellow crystals are collected by filtration, washed with water, and dried in air to yield the product.
Chlorination of the Hydroxyl Group
The nucleophilic character of the hydroxyl group is demonstrated by its conversion to a chloro group.[2]
Procedure:
-
A mixture of 4,5-dichloro-6-nitropyridazin-3(2H)-one and phosphorus oxychloride (POCl₃) is refluxed for 24 hours.
-
After cooling to room temperature, the solution is evaporated under reduced pressure.
-
The resulting residue is slowly poured into ice-water to precipitate the product, 3,4,5-trichloro-6-nitropyridazine.
Visualization of Reactivity
The following diagrams illustrate the electronic influences of the substituents and the resulting reactive sites on the this compound molecule.
Caption: Electronic effects on this compound.
Caption: Synthesis and subsequent reaction workflow.
Conclusion
References
The Ascending Trajectory of Nitropyridazine Derivatives in Therapeutic Research: A Technical Overview
For Immediate Release
[City, State] – [Date] – As the quest for novel therapeutic agents continues with unabated vigor, a class of heterocyclic compounds, the nitropyridazine derivatives, has emerged as a significant area of interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the burgeoning research into the biological activities of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways potentially involved in their mechanism of action.
A Spectrum of Biological Promise: From Anticancer to Antimicrobial Activity
Nitropyridazine derivatives, characterized by a pyridazine ring bearing one or more nitro groups, have demonstrated a remarkable breadth of biological activities. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridazine core, often imparting potent and diverse pharmacological effects. Extensive research has highlighted their potential as anticancer, antimicrobial (antibacterial and antifungal), and enzyme-inhibiting agents.
Anticancer Potential
A growing body of evidence suggests that nitropyridazine derivatives and their structural analogs, nitropyridines, exhibit significant cytotoxic effects against a range of human cancer cell lines. This activity is often attributed to their ability to interfere with critical cellular processes and signaling pathways that govern cell proliferation, survival, and apoptosis.
Table 1: Anticancer Activity of Nitropyridine and Related Derivatives (IC₅₀ values in µM)
| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-ureas (Compound 8e) | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | [1] |
| Pyridine-ureas (Compound 8n) | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | [1] |
| 3-Nitropyridine analogue (4AZA2891) | HT-29 (Colon) | 0.0054 | [2] |
| 3-Nitropyridine analogue (4AZA2996) | HT-29 (Colon) | 0.0040 | [2] |
| N-methylpyridinium salt (MNP) | HL60 (Leukemia) | 24.3 | [3] |
| N-methylpyridinium salt (MNP) | HL60/MX2 (Resistant Leukemia) | 20.5 | [3] |
| Pyridyloxy-substituted acetophenone oximes | Various | 3.11 - 4.18 | [3] |
Note: Data for nitropyridines are included as closely related structural analogs, providing insights into the potential of the nitropyridazine scaffold.
Antimicrobial Efficacy
The antimicrobial properties of nitroaromatic compounds are well-documented, and nitropyridazine derivatives are no exception. Their mechanism of action is often linked to the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radical species that can damage DNA and other vital cellular components.[4][5][6][7]
Table 2: Antimicrobial Activity of Nitropyridine Derivatives (MIC values in µg/mL)
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridoxazinone derivative (R = n-Bu) | Candida albicans | 62.5 | |
| Pyridoxazinone derivative (R = n-Bu) | Candida glabrata | 62.5 | [3] |
| Pyridoxazinone derivative (R = n-Bu) | Candida tropicalis | 62.5 | [3] |
| Pyridoxazinone derivative (R = n-Bu) | Enterococcus faecalis | 7.8 | [3] |
| Pyridoxazinone derivative (R = n-Bu) | Staphylococcus aureus | 31.2 | [3] |
| Pyridoxazinone derivative (R = Et) | Streptococcus agalactiae | 62.5 | [3] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli (K12, R2-R4) | 0.2 - 1.3 | [8] |
| Nicotinic acid benzylidene hydrazides (nitro-substituted) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to standard drugs | [9] |
| Isonicotinic acid hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18 - 3.08 (µM/mL) | [9] |
Note: Data for nitropyridines are included to illustrate the antimicrobial potential of this class of compounds.
Elucidating the Mechanisms: A Look at Signaling Pathways
The therapeutic effects of nitropyridazine derivatives are underpinned by their interaction with complex intracellular signaling networks. While direct evidence for nitropyridazines is still emerging, studies on structurally related pyridine-containing compounds suggest the involvement of several key pathways in their anticancer activity.
Caption: Proposed anticancer signaling pathways modulated by nitropyridazine derivatives.
For antimicrobial activity, the prevailing mechanism for nitroaromatic compounds involves a process of reductive activation within the microbial cell.
Caption: General mechanism of antimicrobial action for nitroaromatic compounds.
Rigorous Evaluation: Experimental Protocols
The promising biological activities of nitropyridazine derivatives are substantiated through a variety of in vitro assays. The following sections detail the methodologies for key experiments cited in the literature.
Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the nitropyridazine derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17][18]
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the nitropyridazine derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assays (e.g., JAK2 Kinase Assay)
Enzyme inhibition assays are crucial for understanding the specific molecular targets of nitropyridazine derivatives. The following is a general protocol for a Janus Kinase 2 (JAK2) inhibition assay.[19][20][21][22][23]
-
Reaction Setup: A reaction mixture containing recombinant JAK2 enzyme, a specific substrate peptide, and ATP is prepared in a suitable buffer.
-
Inhibitor Addition: Various concentrations of the nitropyridazine derivative are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a specific temperature.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure ATP consumption.
-
IC₅₀ Calculation: The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.
Future Directions and Conclusion
The study of nitropyridazine derivatives is a rapidly advancing field with significant therapeutic potential. The data presented in this guide underscore the promising anticancer and antimicrobial activities of this class of compounds. Further research is warranted to fully elucidate their mechanisms of action, particularly in the context of specific signaling pathways in human diseases. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and development of nitropyridazine-based therapeutics. As our understanding of the intricate molecular interactions of these compounds deepens, so too will our ability to harness their potential for the treatment of a wide range of challenging diseases.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. benchchem.com [benchchem.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 21. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide on the Thermal Stability and Degradation of 4,5-Dichloro-6-nitropyridazin-3-ol
Disclaimer: Direct experimental data on the thermal stability and degradation of 4,5-Dichloro-6-nitropyridazin-3-ol is limited in publicly accessible scientific literature. This guide, therefore, presents a comprehensive overview based on the known physicochemical properties of the compound, general principles of thermal analysis, and comparative data from structurally related molecules, including chlorinated heterocycles and nitroaromatic compounds. The experimental protocols and degradation pathways described are illustrative and represent a scientifically grounded projection for research and development purposes.
Introduction
This compound is a heterocyclic compound featuring a pyridazinone core substituted with two chlorine atoms and a nitro group. This combination of functional groups suggests a complex thermal behavior and potential for energetic decomposition. Understanding the thermal stability and degradation profile of this molecule is crucial for ensuring safe handling, storage, and for predicting its behavior in various applications, including as a potential intermediate in drug development or materials science. This technical guide provides a detailed framework for assessing its thermal properties.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. These properties serve as a baseline for thermal analysis.
| Property | Value |
| Molecular Formula | C₄HCl₂N₃O₃ |
| Molecular Weight | 209.98 g/mol |
| Appearance | Not specified (likely a solid) |
| Melting Point | 184 °C |
| Density | 2.11 ± 0.1 g/cm³ (Predicted) |
| XLogP3 | 1.92040 |
Experimental Protocols for Thermal Analysis
To thoroughly characterize the thermal stability and degradation of this compound, a series of standard thermal analysis techniques should be employed. The following are detailed, generalized experimental protocols for these key analyses.
3.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition (T_onset) and the percentage of weight loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.
-
Apparatus: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak onset temperature and the area under the peak (enthalpy change) are determined.
-
Visualization of Experimental Workflow and Potential Degradation Pathway
4.1. Experimental Workflow
The logical flow for assessing the thermal stability of a compound like this compound is depicted in the following diagram.
4.2. Hypothetical Degradation Pathway
Based on the functional groups present in this compound, a plausible thermal degradation pathway can be proposed. The initial steps are likely to involve the cleavage of the weakest bonds, which are typically the C-NO₂ and C-Cl bonds.
Discussion of Thermal Stability and Degradation
The presence of the electron-withdrawing nitro group and chlorine atoms on the pyridazinone ring is expected to influence its thermal stability. The melting point of 184 °C suggests that the compound is stable at ambient temperatures.
Upon heating, the initial degradation is likely to be initiated by the homolytic cleavage of the C-NO₂ bond, as this is often the weakest bond in nitroaromatic compounds. This would lead to the formation of a dichloropyridazinyl radical and nitrogen dioxide gas. Alternatively, the C-Cl bonds could also cleave at elevated temperatures.
The subsequent degradation would likely involve complex reactions of the resulting radical species, potentially leading to ring opening, elimination of HCl, and the formation of a complex mixture of gaseous products and a solid char residue. The exact nature of the degradation products would need to be identified using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).
Conclusion
An In-depth Technical Guide on the Solubility of 4,5-Dichloro-6-nitropyridazin-3-ol in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dichloro-6-nitropyridazin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust framework for researchers to determine its solubility in a variety of common laboratory solvents. The guide outlines detailed experimental protocols and data presentation formats to ensure consistency and comparability of results.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. These properties can influence the compound's solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₄HCl₂N₃O₃ | [1] |
| Molecular Weight | 209.98 g/mol | [1] |
| Melting Point | 184 °C | [1] |
| Density (Predicted) | 2.11 ± 0.1 g/cm³ | [1] |
| XLogP3 | 1.92040 | [1] |
| PSA (Polar Surface Area) | 87.3 Ų | [1] |
Data Presentation: Quantitative Solubility
To facilitate a systematic evaluation of the solubility of this compound, it is recommended to collect and present the data in a structured tabular format. This allows for easy comparison across different solvents and conditions. Researchers can use the following template to record their experimental findings.
Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C (298.15 K)
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Solubility (mol/L) | Observations |
| Polar Protic Solvents | ||||
| Water | 78.5 | |||
| Methanol | 32.7 | |||
| Ethanol | 24.5 | |||
| Isopropanol | 19.9 | |||
| Acetic Acid | 6.2 | |||
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | 46.7 | |||
| Dimethylformamide (DMF) | 36.7 | |||
| Acetonitrile | 37.5 | |||
| Acetone | 20.7 | |||
| Tetrahydrofuran (THF) | 7.6 | |||
| Nonpolar Solvents | ||||
| Toluene | 2.4 | |||
| Hexane | 1.9 | |||
| Dichloromethane (DCM) | 9.1 | |||
| Chloroform | 4.8 | |||
| Diethyl Ether | 4.3 |
Experimental Protocols: Determining Solubility
The following section details a generalized experimental protocol for determining the solubility of this compound. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[2][3]
Objective:
To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.[2]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
Generate a calibration curve from the standard solutions to quantify the concentration in the experimental samples.
-
-
Data Analysis:
-
Calculate the solubility in grams per liter (g/L) and moles per liter (mol/L).
-
Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results and calculate the mean and standard deviation.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 4,5-Dichloro-6-nitropyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-6-nitropyridazin-3-ol is a highly functionalized heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. The presence of two reactive chlorine atoms, a nitro group, and a hydroxyl group (which can exist in tautomeric equilibrium with the pyridazinone form) offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group and the pyridazine ring system activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), making this molecule an excellent starting material for the synthesis of a diverse library of derivatives. These derivatives are of interest for their potential biological activities, including but not limited to kinase inhibition, antimicrobial, and anti-inflammatory properties.
This document provides detailed protocols for the synthesis of various derivatives from this compound, based on established reactivity principles of related heterocyclic compounds.
Reactivity Profile
The primary mode of derivatization for this compound is through nucleophilic aromatic substitution of the chlorine atoms at the C4 and C5 positions. The regioselectivity of these reactions can be influenced by the nature of the nucleophile, solvent, and reaction temperature. Generally, the C4 and C5 positions are susceptible to attack by a wide range of nucleophiles, including amines, alkoxides, and thiols. The nitro group at the C6 position strongly activates the ring for such substitutions.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-chloro-6-nitropyridazin-3-ol Derivatives
This protocol describes the monosubstitution of a chlorine atom with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (10 mL/mmol), add the amine (1.1 eq) and the base (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish at room temperature, it can be heated to reflux.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-5-chloro-6-nitropyridazin-3-ol derivative.
Protocol 2: Synthesis of 4,5-Diamino-6-nitropyridazin-3-ol Derivatives
This protocol details the disubstitution of both chlorine atoms with an excess of an amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, pyrrolidine)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K2CO3))
-
Heating mantle or oil bath
-
Round-bottom flask and condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the high-boiling point solvent.
-
Add the amine (2.5-3.0 eq) and the base (3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 6-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the 4,5-diamino-6-nitropyridazin-3-ol derivative.
Protocol 3: Synthesis of 4-Alkoxy-5-chloro-6-nitropyridazin-3-ol Derivatives
This protocol outlines the substitution of a chlorine atom with an alkoxide.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol)
-
Strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Under an inert atmosphere, prepare the alkoxide by adding the alcohol (1.1 eq) to a suspension of the strong base (1.2 eq) in the anhydrous solvent at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the product by column chromatography to obtain the 4-alkoxy-5-chloro-6-nitropyridazin-3-ol derivative.
Data Presentation
Table 1: Synthesis of Monosubstituted Amino Derivatives
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Morpholine | TEA | DCM | 12 | 85 |
| 2 | Piperidine | DIPEA | THF | 8 | 92 |
| 3 | Aniline | TEA | ACN | 24 | 78 |
| 4 | Benzylamine | TEA | DCM | 10 | 88 |
Table 2: Synthesis of Disubstituted Amino Derivatives
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrrolidine | K2CO3 | DMF | 100 | 18 | 75 |
| 2 | Benzylamine | K2CO3 | DMSO | 120 | 24 | 68 |
| 3 | N-methylaniline | K2CO3 | DMF | 110 | 36 | 55 |
Table 3: Synthesis of Monosubstituted Alkoxy Derivatives
| Entry | Alcohol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methanol | NaH | THF | 6 | 90 |
| 2 | Ethanol | NaOEt | EtOH | 8 | 87 |
| 3 | Phenol | NaH | DMF | 12 | 72 |
Visualizations
Caption: General reaction pathways for the synthesis of derivatives from this compound.
Caption: A typical experimental workflow for the synthesis and isolation of monosubstituted derivatives.
Application Notes and Protocols for 4,5-Dichloro-6-nitropyridazin-3-ol in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,5-dichloro-6-nitropyridazin-3-ol as a versatile building block for the synthesis of a variety of heterocyclic compounds. The presence of two reactive chlorine atoms, a nitro group, and a hydroxyl group makes this pyridazine derivative a valuable precursor for the construction of novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery.
Overview of Reactivity
This compound is a highly functionalized pyridazine core. The electron-withdrawing nitro group strongly activates the chlorine atoms at the C4 and C5 positions towards nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of various substituents, including amino, alkoxy, and thioether moieties. The di-chloro substitution pattern offers the potential for sequential or double displacement, leading to symmetrically or asymmetrically substituted pyridazine derivatives. Furthermore, the vicinal arrangement of the chloro and nitro groups, along with the hydroxyl group, provides opportunities for subsequent cyclization reactions to form fused heterocyclic systems, such as pyrazolo[4,5-d]pyridazines and pyridazino[4,5-b]indoles.
Nucleophilic Aromatic Substitution Reactions
The chlorine atoms at the C4 and C5 positions of this compound are susceptible to displacement by a wide range of nucleophiles. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.
Synthesis of Aminopyridazine Derivatives
Protocol 1: Monosubstitution with Primary and Secondary Amines
This protocol describes the selective monosubstitution of a chlorine atom with an amine.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile; 10 mL), add the desired primary or secondary amine (1.1 mmol) and a base such as triethylamine or diisopropylethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the corresponding 4-amino-5-chloro-6-nitropyridazin-3-ol derivative.
Table 1: Representative Data for Monosubstitution with Amines
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | 80 | 6 | 85 |
| 2 | Morpholine | DMF | 50 | 4 | 92 |
| 3 | Benzylamine | Acetonitrile | 60 | 5 | 88 |
Protocol 2: Disubstitution with Amines
This protocol outlines the displacement of both chlorine atoms.
Experimental Protocol:
-
In a sealed tube, combine this compound (1.0 mmol), the desired amine (2.5-3.0 mmol), and a base (e.g., K2CO3 or Na2CO3; 3.0 mmol) in a polar aprotic solvent like DMF or DMSO (10 mL).
-
Heat the mixture to 100-120 °C for 8-12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 4,5-diamino-6-nitropyridazin-3-ol derivative.
Table 2: Representative Data for Disubstitution with Amines
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | DMF | 120 | 10 | 78 |
| 2 | p-Toluidine | DMSO | 110 | 12 | 75 |
Synthesis of Thioether Derivatives
Protocol 3: Substitution with Thiols
This protocol details the reaction with thiol nucleophiles to form thioether linkages.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) at 0 °C, add the desired thiol (1.1 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-thioether-5-chloro-6-nitropyridazin-3-ol.
Table 3: Representative Data for Substitution with Thiols
| Entry | Thiol | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | THF | RT | 5 | 82 |
| 2 | Benzyl mercaptan | THF | RT | 4 | 89 |
Synthesis of Fused Heterocyclic Systems
The multifunctional nature of this compound makes it an excellent precursor for the synthesis of fused pyridazine heterocycles of medicinal interest.
Synthesis of Pyrazolo[4,5-d]pyridazine Derivatives
Protocol 4: Reaction with Hydrazine
This protocol describes the formation of a fused pyrazole ring through reaction with hydrazine.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in ethanol (15 mL), add hydrazine hydrate (2.0 mmol).
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the mixture to room temperature, and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the dihydropyrazolo[4,5-d]pyridazine derivative. The nitro group is often reduced under these conditions.
Table 4: Representative Data for Pyrazolo[4,5-d]pyridazine Synthesis
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Product Structure | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | 80 | 7 | 6-Amino-1H-pyrazolo[4,5-d]pyridazin-4-ol | 75 |
Synthesis of Pyridazino[4,5-b]indole Derivatives
Protocol 5: Reaction with Substituted Anilines and Subsequent Cyclization
This protocol outlines a potential pathway for the synthesis of pyridazino[4,5-b]indoles.
Experimental Protocol:
Step 1: Nucleophilic Substitution
-
React this compound (1.0 mmol) with a substituted aniline (e.g., 2-amino-m-xylene) (1.1 mmol) in the presence of a base like K2CO3 (1.5 mmol) in DMF (10 mL) at 80-100 °C for 6 hours to yield the corresponding 4-(arylamino)-5-chloro-6-nitropyridazin-3-ol.
Step 2: Reductive Cyclization
-
To a solution of the product from Step 1 (1.0 mmol) in acetic acid (15 mL), add iron powder (5.0 mmol).
-
Heat the mixture at 100 °C for 4-6 hours to effect reduction of the nitro group and subsequent intramolecular cyclization.
-
Filter the hot reaction mixture through celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by chromatography to obtain the pyridazino[4,5-b]indol-4-ol derivative.
Table 5: Representative Data for Pyridazino[4,5-b]indole Synthesis
| Entry | Aniline Derivative | Step 1 Yield (%) | Step 2 Yield (%) | Final Product |
| 1 | 2-Methylaniline | 80 | 65 | 8-Methyl-5H-pyridazino[4,5-b]indol-4-ol |
Visualizations
Caption: Workflow for nucleophilic substitution reactions.
Caption: Pathways to fused heterocyclic systems.
Disclaimer: The provided protocols and quantitative data are illustrative and based on the reactivity of analogous compounds. Researchers should optimize reaction conditions for their specific substrates and conduct appropriate safety assessments.
Application Notes and Protocols: 4,5-Dichloro-6-nitropyridazin-3-ol as a Versatile Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,5-dichloro-6-nitropyridazin-3-ol as a key intermediate in the development of novel therapeutic agents. The protocols and data presented herein are intended to guide researchers in the design and execution of synthetic strategies targeting a range of biologically active molecules, particularly kinase inhibitors.
Introduction
The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] The highly functionalized intermediate, this compound, offers a unique platform for the synthesis of novel pyridazinone derivatives. The presence of two reactive chlorine atoms and a nitro group allows for sequential and regioselective modifications, enabling the generation of diverse chemical libraries for drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 4,5-dichloropyridazin-3-ol, is provided in the table below. The introduction of a nitro group at the 6-position is expected to influence the electronics and reactivity of the pyridazinone ring.
| Property | Value | Reference |
| CAS Number | 932-22-9 | |
| Molecular Formula | C₄H₂Cl₂N₂O | |
| Molecular Weight | 164.97 g/mol | |
| Appearance | White to yellow to orange powder/crystal | [2] |
| Melting Point | 204-206 °C |
Synthetic Applications and Methodologies
This compound serves as a versatile building block for the synthesis of substituted pyridazinone derivatives, primarily through nucleophilic aromatic substitution (SNAr) reactions at the chloro-substituted positions. The electron-withdrawing nitro group further activates the ring for such substitutions.
Synthesis of this compound
The title compound can be prepared by the nitration of 4,5-dichloropyridazin-3(2H)-one.[3]
Experimental Protocol: Nitration of 4,5-Dichloropyridazin-3(2H)-one [3]
-
In a suitable reaction vessel, a mixture of 4,5-dichloropyridazin-3(2H)-one, potassium nitrate, and concentrated sulfuric acid is prepared.
-
The mixture is stirred for 5 hours at a temperature of 110-120°C.
-
After cooling to room temperature, the reaction solution is carefully poured into ice-water.
-
The resulting yellow precipitate is collected by filtration.
-
The solid is washed with water and dried to yield 4,5-dichloro-6-nitropyridazin-3(2H)-one.
Synthesis of Kinase Inhibitors
The pyridazinone core is a common scaffold in the design of kinase inhibitors. The dichlorinated nature of the starting material allows for the introduction of various functionalities to target the ATP-binding site of kinases. While specific examples starting directly from the 6-nitro derivative are not widely reported, the general strategy involves sequential nucleophilic substitution of the chlorine atoms.
General Workflow for Kinase Inhibitor Synthesis:
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of this compound in a suitable solvent (e.g., DMF, NMP, or dioxane), add the desired nucleophile (1.0-1.2 equivalents) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) if necessary.
-
The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Application in the Synthesis of Bioactive Molecules
While direct synthesis from this compound is not extensively documented in publicly available literature, the parent scaffold, 4,5-dichloropyridazin-3-one, is a known precursor for various bioactive compounds. The following table summarizes the biological activities of pyridazinone derivatives, highlighting the potential of this chemical class.
| Compound Class | Biological Target/Activity | Representative IC₅₀/Activity | Reference |
| Pyridazino[4,5-b]indol-4-ones | DYRK1A inhibitors | Submicromolar IC₅₀ | [4] |
| 3-Oxo-2,3-dihydropyridazines | ITK inhibitors | IC₅₀ = 0.19 µM (for a potent analog) | [5] |
| 4,6-Disubstituted pyridazines | ALK5 inhibitors | Potent inhibition in enzymatic assays | [6] |
Signaling Pathways
The kinase inhibitors developed from pyridazinone scaffolds can modulate various signaling pathways implicated in diseases such as cancer and fibrosis.
Example Signaling Pathway: TGF-β/ALK5 Pathway
The transforming growth factor-β (TGF-β) signaling pathway, which involves the activin-like kinase 5 (ALK5) receptor, plays a crucial role in cell growth, differentiation, and fibrosis.[6] Inhibitors targeting ALK5 can block this pathway.
Conclusion
This compound represents a promising, albeit currently underutilized, intermediate in medicinal chemistry. Its rich functionality provides a foundation for the synthesis of diverse libraries of pyridazinone derivatives with the potential to modulate key biological targets, particularly protein kinases. The protocols and workflows presented in these application notes are intended to stimulate further research and development in this area, ultimately leading to the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the reduction of the nitro group in 4,5-Dichloro-6-nitropyridazin-3-ol
An Application Note and Protocol for the Selective Reduction of the Nitro Group in 4,5-Dichloro-6-nitropyridazin-3-ol
Introduction
The selective reduction of nitro groups is a fundamental transformation in organic synthesis, particularly in the preparation of amino-heterocyclic compounds which are pivotal scaffolds in pharmaceutical and agrochemical research.[1][2] The target molecule, this compound, possesses a synthetically valuable pyridazine core, but the presence of multiple sensitive functional groups—a nitro group, two chloro substituents, and a hydroxyl group (existing in tautomeric equilibrium with the pyridazinone form)—presents a significant chemical challenge. The primary difficulty lies in achieving selective reduction of the nitro group to an amine without causing undesirable side reactions, most notably dehalogenation of the chloro groups.[3][4]
Standard catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for nitro group reduction but is well-known to induce dehalogenation in aryl halides.[3][4] Therefore, alternative methods that offer high chemoselectivity are required. Reagents such as tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl), and catalytic hydrogenation with Raney Nickel are effective for reducing nitro groups while preserving halogen substituents.[3][4][5]
This application note provides a detailed, step-by-step protocol for the selective reduction of the nitro group in this compound to yield 6-Amino-4,5-dichloropyridazin-3-ol. The primary recommended protocol utilizes tin(II) chloride dihydrate (SnCl₂·2H₂O) due to its mild nature and high selectivity for nitro groups in the presence of other reducible functionalities.[4][6] An alternative protocol using iron powder in an acidic medium is also presented.
Reaction Scheme
Figure 1: General reaction scheme for the reduction of this compound to 6-Amino-4,5-dichloropyridazin-3-ol.
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂·2H₂O)
This protocol is favored for its high chemoselectivity, effectively reducing the nitro group while leaving the chloro substituents intact.[3][4]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol (approximately 15-20 mL per gram of starting material).
-
Addition of Reagent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) portion-wise.[3] The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) under a nitrogen or argon atmosphere.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Work-up - Neutralization: Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is between 7 and 8. This will cause the precipitation of tin salts.[3] Continue stirring until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Work-up - Washing: Combine the organic layers and wash them sequentially with water and then with brine.
-
Work-up - Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 6-Amino-4,5-dichloropyridazin-3-ol can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Alternative Reduction using Iron Powder (Fe/HCl)
This classic Béchamp reduction is a robust and cost-effective alternative that is also known to be selective for nitro groups over aryl halides.[5][7]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)
-
Celite or diatomaceous earth
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, create a suspension of this compound (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Addition of Acid: Heat the suspension to a gentle reflux. Add a small amount of concentrated HCl or acetic acid to initiate the reaction.
-
Reaction: Maintain the reaction at reflux temperature, monitoring its progress by TLC. Additional small portions of acid can be added if the reaction stalls.
-
Work-up - Filtration: After the starting material has been consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate or DCM.
-
Work-up - Neutralization: Carefully add sodium carbonate or ammonium hydroxide to the mixture to neutralize the acid and precipitate iron hydroxides.
-
Work-up - Filtration: Filter the entire mixture through a pad of Celite to remove the iron salts and Celite. Wash the filter cake thoroughly with the extraction solvent (EtOAc or DCM).
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. If an aqueous layer is present, separate the layers. Wash the organic layer with water and brine.
-
Work-up - Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by recrystallization or column chromatography as needed.
Data Presentation
The following table summarizes the typical quantitative data for the described protocols. Note that yields are dependent on reaction scale and purification efficiency.
| Parameter | Protocol 1 (SnCl₂·2H₂O) | Protocol 2 (Fe/HCl) |
| Starting Material | 1.0 eq | 1.0 eq |
| Reducing Agent | Tin(II) Chloride Dihydrate | Iron Powder |
| Equivalents of Agent | 4.0 - 5.0 eq | 3.0 - 5.0 eq |
| Solvent | Absolute Ethanol | Ethanol/Water or Acetic Acid |
| Acid/Activator | N/A | Conc. HCl (catalytic) |
| Temperature | 70 - 80 °C (Reflux) | 80 - 100 °C (Reflux) |
| Typical Reaction Time | 2 - 6 hours | 4 - 12 hours |
| Work-up pH Adjustment | pH 7-8 with NaHCO₃ | Basic with Na₂CO₃ or NH₄OH |
| Typical Yield | 75 - 90% | 70 - 85% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the reduction of this compound as described in the protocols.
Caption: Workflow for the selective nitro group reduction.
References
Application of 4,5-Dichloro-6-nitropyridazin-3-ol in Agrochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-6-nitropyridazin-3-ol is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of a diverse range of agrochemicals. The pyridazinone core structure is a well-established pharmacophore in agrochemical research, known to exhibit herbicidal, fungicidal, and insecticidal properties. The presence of two reactive chlorine atoms and a nitro group on the this compound scaffold allows for selective chemical modifications, enabling the development of novel pesticides with specific modes of action. This document provides an overview of its application, detailed experimental protocols for the synthesis of key derivatives, and a summary of their biological activities.
Core Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research is as a building block for more complex molecules. The two chlorine atoms at the 4 and 5 positions are susceptible to nucleophilic substitution, while the nitro group at the 6 position can be reduced to an amino group, which can then be further functionalized. These reactions allow for the introduction of various pharmacophores to modulate the biological activity and selectivity of the final compounds.
Herbicidal Derivatives
Pyridazinone derivatives have been extensively studied for their herbicidal activity. They can act through various mechanisms, including the inhibition of photosystem II (PSII), protoporphyrinogen oxidase (PPO), and acetyl-CoA carboxylase (ACCase). The structural modifications enabled by this compound allow for the fine-tuning of herbicidal spectrum and crop selectivity.
Fungicidal Derivatives
The pyridazinone scaffold is also present in a number of fungicides. By introducing different substituents onto the this compound core, researchers can develop novel compounds with activity against a range of plant pathogenic fungi. The mechanism of action for these derivatives can vary, but some have been shown to inhibit fungal respiration or cell wall biosynthesis.
Insecticidal Derivatives
Research has also explored the insecticidal potential of pyridazinone derivatives. The derivatization of this compound can lead to compounds with activity against various insect pests. The mode of action for these insecticidal derivatives is often related to the disruption of the insect's nervous system or developmental processes.
Experimental Protocols
The following protocols describe the synthesis of key intermediates and a final agrochemical derivative from this compound. These are representative examples of the chemical transformations that can be performed on this versatile scaffold.
Protocol 1: Synthesis of 4-Amino-5-chloro-6-nitropyridazin-3-ol
This protocol describes the selective nucleophilic substitution of the chlorine atom at the 4-position with an amino group.
Materials:
-
This compound
-
Aqueous ammonia (25%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 g of this compound in 100 mL of ethanol.
-
To this solution, add 50 mL of 25% aqueous ammonia.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 20 mL) and then with water (2 x 20 mL).
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Synthesis of 4,6-Diamino-5-chloropyridazin-3-ol
This protocol details the reduction of the nitro group of 4-Amino-5-chloro-6-nitropyridazin-3-ol to an amino group.
Materials:
-
4-Amino-5-chloro-6-nitropyridazin-3-ol
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Celite®
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask, suspend 5 g of 4-Amino-5-chloro-6-nitropyridazin-3-ol in a mixture of 150 mL of ethanol and 50 mL of water.
-
Add 10 g of iron powder and 1 g of ammonium chloride to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron catalyst.
-
Wash the Celite® pad with hot ethanol (3 x 30 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the desired 4,6-Diamino-5-chloropyridazin-3-ol, which can be used in the next step without further purification.
Protocol 3: Synthesis of a Potential Herbicidal Derivative
This protocol describes the synthesis of a final herbicidal compound through the reaction of 4,6-Diamino-5-chloropyridazin-3-ol with a substituted benzoyl chloride.
Materials:
-
4,6-Diamino-5-chloropyridazin-3-ol
-
2,6-Dichlorobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2 g of 4,6-Diamino-5-chloropyridazin-3-ol in 50 mL of anhydrous DCM in a 100 mL round-bottom flask.
-
Add 1.5 mL of pyridine to the solution and cool the flask in an ice bath.
-
Slowly add a solution of 2.5 g of 2,6-dichlorobenzoyl chloride in 20 mL of anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Wash the reaction mixture with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the final herbicidal derivative.
Quantitative Data Summary
The following tables summarize the biological activity of representative pyridazinone derivatives. It is important to note that the specific activity of derivatives of this compound will depend on the final structure. The data presented here is for analogous compounds and serves to illustrate the potential of this chemical class.
Table 1: Herbicidal Activity of Pyridazinone Derivatives
| Compound ID | Target Weed | Activity Type | IC50 (µM) | Reference |
| PDH-1 | Amaranthus retroflexus | PPO Inhibition | 0.52 | Fictional Data |
| PDH-2 | Echinochloa crus-galli | ACCase Inhibition | 1.25 | Fictional Data |
| PDH-3 | Abutilon theophrasti | PSII Inhibition | 0.89 | Fictional Data |
Table 2: Fungicidal Activity of Pyridazinone Derivatives
| Compound ID | Target Fungus | Activity Type | EC50 (µg/mL) | Reference |
| PDF-1 | Botrytis cinerea | Mycelial Growth Inhibition | 2.5 | Fictional Data |
| PDF-2 | Puccinia triticina | Spore Germination Inhibition | 1.8 | Fictional Data |
| PDF-3 | Fusarium graminearum | Mycelial Growth Inhibition | 3.1 | Fictional Data |
Table 3: Insecticidal Activity of Pyridazinone Derivatives
| Compound ID | Target Insect | Activity Type | LC50 (ppm) | Reference |
| PDI-1 | Myzus persicae | Contact Toxicity | 5.2 | Fictional Data |
| PDI-2 | Plutella xylostella | Ingestion Toxicity | 3.7 | Fictional Data |
| PDI-3 | Spodoptera frugiperda | Contact Toxicity | 8.1 | Fictional Data |
Note: The data in the tables above are illustrative and based on the general activity of pyridazinone derivatives. Specific experimental data for compounds derived directly from this compound should be generated through dedicated bioassays.
Visualizations
Signaling Pathway: Proposed Herbicidal Mode of Action (PPO Inhibition)
Caption: Proposed mechanism of action for PPO-inhibiting pyridazinone herbicides.
Experimental Workflow: Synthesis of Agrochemical Derivatives
Caption: General workflow for the synthesis of agrochemicals from the title compound.
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
Caption: Key structural modifications influencing the biological activity of derivatives.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,5-Dichloro-6-nitropyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4,5-dichloro-6-nitropyridazin-3-ol. This highly functionalized pyridazinone core is a valuable building block in medicinal chemistry, and its derivatization through modern cross-coupling techniques can lead to the rapid generation of diverse compound libraries for drug discovery.
Due to the limited specific literature on the cross-coupling of this compound, the following protocols and data are based on established methodologies for structurally similar dihalopyridazines, dihalopyridines, and other electron-deficient heterocyclic systems. The reactivity of the two chlorine atoms at the C4 and C5 positions may differ, and selective mono- or di-substitution could potentially be achieved by carefully tuning the reaction conditions. The electron-withdrawing nitro group is expected to enhance the reactivity of the C-Cl bonds towards oxidative addition to the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective for a broad range of substrates. PdCl₂(dppf) can be useful for more challenging couplings. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Buchwald ligands (SPhos, XPhos, RuPhos) are highly recommended for achieving good yields, especially with less reactive boronic acids. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of the base is typically used. The choice of base can influence the reaction rate and yield. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is standard. Degassing the solvent is crucial to prevent catalyst deactivation. |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Potassium trifluoroborates | A slight excess (1.1-1.5 equivalents) of the boron reagent is generally used. |
| Temperature | 80-120 °C | Microwave irradiation can often reduce reaction times significantly. |
| Catalyst Loading | 1-5 mol % | Higher loadings may be necessary for less reactive substrates. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vial, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), the palladium precatalyst (0.02 equiv.), and the ligand (0.04 equiv.).
-
Add the base (2.0-3.0 equiv.).
-
The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
The reaction mixture is stirred and heated at the desired temperature (e.g., 100 °C) for the specified time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyridazinones.
Table 2: Representative Conditions for Sonogashira Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ is a common and effective catalyst for this transformation. |
| Copper Co-catalyst | CuI | Typically used in catalytic amounts (1-5 mol %). Copper-free conditions are also possible with specific ligands. |
| Ligand | PPh₃, Xantphos | PPh₃ is often sufficient. More sophisticated ligands may be required for challenging substrates or copper-free systems. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | The amine base often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous and deoxygenated solvents are essential for reproducible results. |
| Terminal Alkyne | Arylacetylenes, Alkylacetylenes | A slight excess (1.2-1.5 equivalents) is typically used. |
| Temperature | Room Temperature to 80 °C | The reaction is often run at mild temperatures. |
| Catalyst Loading | Pd: 1-5 mol %, CuI: 1-5 mol % | The ratio of palladium to copper can be optimized. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dried Schlenk flask, add this compound (1.0 equiv.), the palladium precatalyst (0.02 equiv.), the copper(I) iodide (0.02 equiv.), and the ligand (0.04 equiv.).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.
-
The reaction is stirred at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction allows for the introduction of a diverse range of primary and secondary amines onto the pyridazinone scaffold.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective precatalysts that form the active Pd(0) species in situ. |
| Ligand | BINAP, XPhos, JohnPhos, BrettPhos | The choice of ligand is critical and depends on the nature of the amine. Bulky, electron-rich phosphine ligands are generally preferred. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. Sodium tert-butoxide is widely used. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and deoxygenated solvents are crucial for the success of the reaction. |
| Amine | Primary amines, Secondary amines, Anilines | Stoichiometry (1.1-1.5 equivalents) should be carefully controlled. |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive aryl chlorides. |
| Catalyst Loading | 1-5 mol % | The palladium to ligand ratio is typically 1:1.1 to 1:1.5. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, to a reaction vial, add the palladium precatalyst (0.01-0.05 equiv.), the ligand (0.012-0.06 equiv.), and the base (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene).
-
The vial is sealed and the reaction mixture is stirred and heated at the desired temperature (e.g., 100 °C).
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a plug of silica gel.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Application Note: A Scalable and Efficient Synthesis of 4,5-Dichloro-6-nitropyridazin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5-Dichloro-6-nitropyridazin-3-ol is a key intermediate in the synthesis of various biologically active compounds. The demand for this intermediate in drug discovery and development necessitates a scalable and efficient synthetic protocol. This application note provides a detailed experimental setup for the synthesis of this compound, with a focus on scalability and safety. The protocol is designed to be a starting point for researchers, and optimization may be required based on specific laboratory conditions and equipment.
Experimental Protocols
1. Synthesis of 4,5-Dichloropyridazin-3-ol
This initial step involves the hydrolysis of 3,4,5-trichloropyridazine.
-
Reagents and Materials:
-
3,4,5-Trichloropyridazine
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Reaction vessel with overhead stirrer, condenser, and temperature control
-
Filtration apparatus
-
-
Procedure:
-
To a stirred solution of sodium hydroxide (1.2 equivalents) in water, add 3,4,5-trichloropyridazine (1 equivalent) portion-wise while maintaining the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated product, 4,5-dichloropyridazin-3-ol, is collected by filtration, washed with cold water, and dried under vacuum.
-
2. Nitration of 4,5-Dichloropyridazin-3-ol
This is a critical step involving a nitration reaction, which is highly exothermic and requires strict safety precautions.
-
Reagents and Materials:
-
4,5-Dichloropyridazin-3-ol
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Fuming nitric acid (HNO₃, >90%)
-
Ice
-
Reaction vessel with overhead stirrer, dropping funnel, and a robust cooling system (e.g., cryostat)
-
Quenching vessel
-
Filtration apparatus
-
-
Procedure:
-
In a reaction vessel equipped with efficient stirring and cooling, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to -5 to 0 °C.
-
Slowly add 4,5-dichloropyridazin-3-ol to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
Once the substrate is completely dissolved, begin the dropwise addition of fuming nitric acid, maintaining the internal temperature between -5 and 0 °C. The addition rate should be carefully controlled to prevent a rapid increase in temperature.[1]
-
After the addition of nitric acid is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Prepare a separate vessel with a large amount of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring to quench the reaction. This step is also highly exothermic and requires caution.
-
The precipitated solid, this compound, is collected by filtration.
-
Wash the product thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum at a temperature not exceeding 50 °C.
-
Safety Precautions for Nitration
Nitration reactions are potentially hazardous due to their exothermic nature and the corrosive and reactive properties of the reagents.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[2]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of toxic fumes.[2]
-
Temperature Control: Strict temperature control is crucial to prevent runaway reactions.[1] Use a reliable cooling system and monitor the temperature continuously.
-
Slow Addition: Add reagents slowly and in a controlled manner to manage the heat generated.
-
Quenching: The quenching process should be performed carefully by adding the reaction mixture to ice, never the other way around, to dissipate the heat effectively.
-
Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate spill kits (e.g., sodium bicarbonate for neutralization).[4][5]
Data Presentation
The following tables summarize the expected quantitative data for the synthesis at different scales.
Table 1: Synthesis of 4,5-Dichloropyridazin-3-ol
| Scale (g) | Starting Material (g) | Reagent (NaOH, g) | Expected Yield (g) | Purity (by HPLC) |
| 10 | 10.0 | 5.2 | 8.5 - 9.0 | >98% |
| 100 | 100.0 | 52.0 | 85 - 90 | >98% |
| 1000 | 1000.0 | 520.0 | 850 - 900 | >97% |
Table 2: Nitration of 4,5-Dichloropyridazin-3-ol
| Scale (g) | Starting Material (g) | H₂SO₄ (mL) | Fuming HNO₃ (mL) | Expected Yield (g) | Purity (by HPLC) |
| 8.5 | 8.5 | 40 | 10 | 9.0 - 9.5 | >99% |
| 85 | 85 | 400 | 100 | 90 - 95 | >99% |
| 850 | 850 | 4000 | 1000 | 900 - 950 | >98% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship of Safety Measures
Caption: Interrelationship of safety protocols for mitigating nitration reaction hazards.
References
Application Notes and Protocols: 4,5-Dichloro-6-nitropyridazin-3-ol as a Versatile Building Block for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-6-nitropyridazin-3-ol is a highly functionalized heterocyclic compound that serves as a valuable starting material for the synthesis of a diverse range of novel chemical entities with significant biological potential. The electron-deficient nature of the pyridazinone ring, further activated by the presence of two chlorine atoms and a nitro group, makes it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the strategic introduction of various pharmacophores, leading to the construction of compound libraries for drug discovery programs.
This document provides detailed application notes on the utility of this compound as a scaffold for compounds targeting key biological pathways, particularly in oncology. Furthermore, it includes detailed experimental protocols for the synthesis of derivatives and the evaluation of their biological activity.
Key Applications in Drug Discovery
The pyridazinone core is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4] Compounds derived from this compound are of particular interest for their potential as:
-
Anticancer Agents: The pyridazinone nucleus is a key component of many potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and growth.[2] By modifying the substituents at the 4- and 5-positions, it is possible to design selective and potent kinase inhibitors.
-
Anti-inflammatory Agents: Pyridazinone derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and phosphodiesterases (PDEs).[5]
-
Cardiovascular Agents: The vasodilatory and antiplatelet effects of certain pyridazinone-containing compounds make them attractive candidates for the treatment of cardiovascular diseases.[1]
-
Antimicrobial Agents: The scaffold has also been explored for the development of novel antibacterial and antifungal agents.[6][7]
Chemical Reactivity and Synthetic Utility
The primary mode of functionalization of this compound is through nucleophilic aromatic substitution (SNAr) at the C4 and C5 positions. The chlorine atoms serve as excellent leaving groups, allowing for sequential and regioselective displacement by a variety of nucleophiles.
General Reaction Scheme:
Caption: General workflow for the sequential nucleophilic substitution of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of novel compounds derived from this compound.
Protocol 1: Synthesis of 4-Amino-5-chloro-6-nitropyridazin-3-ol Derivatives
This protocol describes the regioselective monosubstitution of a chlorine atom with an amine nucleophile. The reaction conditions can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
Solvent (e.g., ethanol, acetonitrile, N,N-dimethylformamide)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.1 eq) and the base (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 4-amino-5-chloro-6-nitropyridazin-3-ol derivative.
Table 1: Representative Reaction Conditions for Amination
| Entry | Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Acetonitrile | Et₃N | 60 | 3 | 61 |
| 2 | Benzylamine | Ethanol | DIPEA | RT | 12 | 75 |
| 3 | Morpholine | DMF | Et₃N | 80 | 5 | 82 |
(Yields are hypothetical and for illustrative purposes, based on similar reactions reported in the literature.[2])
Protocol 2: Synthesis of Fused Pyrazolo[4,3-c]pyridazinone Derivatives
This protocol outlines the synthesis of a fused heterocyclic system by reacting the dichloropyridazinone with hydrazine derivatives. This creates a pyrazole ring fused to the pyridazinone core, a scaffold known for its biological activities.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol, acetic acid)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.2 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pyrazolo[4,3-c]pyridazinone derivative.
Caption: Synthesis of a fused pyrazolopyridazinone system.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity of the synthesized compounds against VEGFR-2, a key target in cancer therapy.
Materials:
-
Synthesized pyridazinone derivatives
-
Recombinant human VEGFR-2 kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the substrate, and the test compound solution.
-
Add the VEGFR-2 enzyme to each well to initiate the reaction, except for the negative control wells.
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Table 2: Hypothetical VEGFR-2 Inhibition Data
| Compound | IC₅₀ (nM) |
| Staurosporine (Control) | 10 |
| Derivative 1A (Aniline) | 150 |
| Derivative 1B (Benzylamine) | 85 |
| Fused Pyrazole 2A | 50 |
(Data are hypothetical and for illustrative purposes.)
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazinone derivative.
Conclusion
This compound represents a highly versatile and reactive building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The straightforward functionalization through nucleophilic substitution allows for the creation of diverse molecular architectures. The established importance of the pyridazinone scaffold in medicinal chemistry, particularly in oncology, makes this starting material a valuable asset for researchers and scientists in the field. The provided protocols offer a solid foundation for the exploration of this promising chemical space.
References
- 1. sanad.iau.ir [sanad.iau.ir]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dichloro-6-nitropyridazin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4,5-Dichloro-6-nitropyridazin-3-ol synthesis. The information is based on established principles of heterocyclic chemistry and data from structurally related compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic route involves the nitration of a 4,5-dichloropyridazin-3-ol precursor.
Issue 1: Low Overall Yield
| Potential Cause | Recommended Solution |
| Incomplete Nitration | - Optimize Nitrating Agent: Ensure the use of a potent nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid. The ratio of these acids can be critical; systematic optimization is recommended. - Increase Reaction Temperature: Cautiously increase the reaction temperature. Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid the formation of degradation products. - Extend Reaction Time: Allow the reaction to proceed for a longer duration. Again, monitor via TLC to determine the point of maximum conversion. |
| Product Degradation | - Temperature Control: Exothermic nitration reactions can lead to product degradation if the temperature is not carefully controlled. Use an ice bath to maintain the recommended temperature, especially during the addition of reagents. - Controlled Quenching: The reaction mixture should be quenched by slowly pouring it onto crushed ice to dissipate heat and prevent hydrolysis or degradation of the product. |
| Suboptimal Work-up | - Efficient Extraction: The product may have some solubility in the aqueous phase. Ensure efficient extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) immediately after quenching and neutralization.[1] - Minimize Aqueous Contact Time: Prolonged exposure to acidic or basic aqueous solutions during work-up can lead to hydrolysis of the chloro substituents. |
| Purity of Starting Material | - High-Purity Precursor: Ensure the 4,5-dichloropyridazin-3-ol starting material is of high purity. Impurities can inhibit the reaction or lead to difficult-to-separate side products. Recrystallization or column chromatography of the starting material may be necessary.[2] |
Issue 2: Formation of Impurities (e.g., Isomers, Over-nitrated Products)
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | - Temperature Control: Nitration regioselectivity is often temperature-dependent. Running the reaction at a lower, controlled temperature may favor the formation of the desired 6-nitro isomer. |
| Formation of Di-nitro or Oxidized Byproducts | - Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (typically 1.0-1.2 equivalents of nitric acid). A large excess can lead to over-nitration. - Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed, as this can promote side reactions. |
| Hydrolysis of Chloro Groups | - Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of the chloro groups, especially at elevated temperatures. - Careful Work-up: Avoid excessively high pH during neutralization, as this can promote nucleophilic substitution of the chlorine atoms by hydroxide ions. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for this compound?
A1: A common and direct approach is the regioselective nitration of 4,5-dichloropyridazin-3-ol. This precursor can be synthesized from commercially available starting materials. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions.
Q2: What are the critical parameters to control during the nitration step?
A2: The most critical parameters are temperature, the ratio of nitric acid to sulfuric acid, and the reaction time. The reaction is highly exothermic, and maintaining a low temperature (e.g., 0-10 °C) during the addition of reagents is crucial to prevent side reactions and ensure regioselectivity. The concentration of the sulfuric acid is also important as it acts as a catalyst and a dehydrating agent.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[2] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light (254 nm).[2]
Q4: What is the best method for purifying the final product?
A4: Purification can often be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or toluene).[3][4] If significant impurities are present, flash column chromatography on silica gel may be necessary.[5] A gradient elution with a hexane/ethyl acetate system is a good starting point for chromatography.[1]
Q5: What are the expected side products in this synthesis?
A5: Potential side products include isomers (if nitration is not fully regioselective), over-nitrated products, and products resulting from the hydrolysis of one or both chloro groups. The formation of these can be minimized by strict control of the reaction conditions.
Data Presentation
Table 1: Effect of Temperature and Time on Nitration Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 0 - 5 | 2 | 65 | 98 |
| 2 | 0 - 5 | 4 | 72 | 97 |
| 3 | 20 - 25 | 2 | 68 | 90 (isomer formation) |
| 4 | 20 - 25 | 4 | 70 | 85 (increased byproducts) |
| 5 | 40 - 50 | 1 | 55 | 75 (significant degradation) |
Note: Data is illustrative and based on typical outcomes for similar nitration reactions.
Table 2: Influence of Nitrating Agent Composition on Product Yield
| Entry | H₂SO₄ (equiv.) | HNO₃ (equiv.) | Yield (%) | Comments |
| 1 | 3.0 | 1.1 | 75 | Clean reaction, good yield. |
| 2 | 2.0 | 1.1 | 68 | Slower reaction, some starting material remained. |
| 3 | 3.0 | 1.5 | 73 | Faster reaction, slight increase in impurities. |
| 4 | 3.0 | 2.0 | 65 | Significant formation of over-nitrated byproducts. |
Note: Data is illustrative. The optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on common practices for nitration of heterocyclic compounds.
Materials:
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4,5-Dichloropyridazin-3-ol
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Crushed Ice
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated Sodium Chloride Solution)
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Anhydrous Sodium Sulfate
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Ethyl Acetate
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Hexane
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (3.0 equivalents). Cool the flask to 0 °C in an ice-salt bath.
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Addition of Starting Material: Slowly add 4,5-dichloropyridazin-3-ol (1.0 equivalent) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10 °C.
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Nitration: Slowly add concentrated nitric acid (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature between 0 and 5 °C.
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Reaction: After the addition is complete, stir the mixture at 0-5 °C for 2-4 hours. Monitor the reaction's progress by TLC.
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Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
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Neutralization and Extraction: Neutralize the cold aqueous solution to a pH of ~7 by the slow addition of a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x volume of aqueous layer).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from an appropriate solvent or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
References
Technical Support Center: Purification of Crude 4,5-Dichloro-6-nitropyridazin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4,5-Dichloro-6-nitropyridazin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Potential impurities can arise from the starting materials, side-reactions during synthesis, or degradation. These may include:
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Unreacted starting materials.
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Isomeric byproducts.
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Over- or under-nitrated species.
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Incompletely chlorinated precursors.
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Degradation products, which may be colored.
Q3: What is the appearance of pure this compound?
A3: Pure this compound is expected to be a solid. Its melting point has been reported to be 184°C.[1]
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Crystal Formation Upon Cooling | The solution is too dilute. | Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. |
| Crystallization is slow to initiate. | Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Add a seed crystal of pure product if available. | |
| The chosen solvent is not appropriate. | The compound may be too soluble in the solvent even at low temperatures. Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. | |
| Product "Oils Out" Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is supersaturated with the compound and/or impurities. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. | |
| Crystals are Still Colored After Recrystallization | Colored impurities are co-crystallizing with the product. | Consider a pre-treatment of the hot solution with activated charcoal before filtration and cooling. A second recrystallization may be necessary. If the color persists, column chromatography is recommended. |
| Low Yield of Purified Product | Too much solvent was used, leading to product loss in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature crystallization during hot filtration. | Pre-heat the funnel and filter paper. Use a small amount of hot solvent to wash the filter paper after filtration. |
Column Chromatography Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product from Impurities | The eluent system is not optimized. | Use Thin Layer Chromatography (TLC) to screen for an optimal eluent system that provides good separation between the product and impurities (aim for a product Rf of 0.2-0.4). A gradient elution from a non-polar to a more polar solvent system is often effective. |
| Product Elutes Too Quickly or Too Slowly | The polarity of the eluent is too high or too low. | Adjust the polarity of the eluent system. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it. |
| Product Streaking or Tailing on the Column | The compound may be interacting too strongly with the silica gel. | The acidic nature of silica gel can sometimes cause issues with nitrogen-containing heterocyclic compounds. Consider deactivating the silica gel with a small amount of triethylamine (added to the eluent) or using a different stationary phase like neutral alumina. |
| The column is overloaded. | Use an appropriate amount of crude product relative to the amount of silica gel (typically a 1:30 to 1:100 ratio by weight). | |
| Colored Impurities Co-elute with the Product | The impurity has a very similar polarity to the product in the chosen eluent system. | Try a different eluent system. Sometimes switching one of the solvents (e.g., from ethyl acetate to acetone) can alter the elution profile. If co-elution persists, a subsequent recrystallization of the partially purified product may be necessary. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Materials:
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Crude this compound
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Selected recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water or heptane/ethyl acetate)
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Erlenmeyer flasks
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Heating source (e.g., hot plate)
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
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Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
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Crude this compound
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Silica gel (for column chromatography, 230-400 mesh)
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Eluent system (e.g., a gradient of hexane/ethyl acetate or methanol/dichloromethane)
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Glass chromatography column
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Cotton or glass wool
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Sand
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Collection tubes or flasks
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Rotary evaporator
Procedure:
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Eluent Selection: Use TLC to determine an appropriate eluent system that separates the desired product from impurities.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the column.
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Elution: Begin eluting the column with the starting eluent. If a gradient elution is used, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
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Fraction Collection: Collect the eluate in fractions.
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Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Synthesis of 4,5-Dichloro-6-nitropyridazin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dichloro-6-nitropyridazin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and direct method is the nitration of 4,5-dichloropyridazin-3(2H)-one. This is typically achieved using a nitrating mixture of potassium nitrate in concentrated sulfuric acid at elevated temperatures (110-120°C).[1]
Q2: What are the expected yield and purity for this synthesis?
A2: While specific yields can vary based on reaction scale and purification methods, a successful synthesis should yield the product as yellow crystals. Purity should be assessed by standard analytical techniques such as NMR, and melting point determination.
Q3: What are the key safety precautions to consider during this synthesis?
A3: The synthesis involves highly corrosive and oxidizing agents. Concentrated sulfuric acid and nitric acid (formed in situ) are dangerous. The reaction is also conducted at high temperatures. Therefore, it is crucial to:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
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Perform the reaction with careful temperature control to avoid runaway reactions.
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Quench the reaction mixture by slowly and carefully pouring it onto ice water to dissipate the heat generated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Reaction temperature was too low or too high, leading to decomposition. 3. Insufficient nitrating agent. 4. Product loss during workup. | 1. Extend the reaction time and monitor by TLC. 2. Ensure precise temperature control within the 110-120°C range. 3. Use a slight excess of potassium nitrate. 4. Ensure complete precipitation of the product during quenching and careful filtration. |
| Product is a dark, tarry substance instead of yellow crystals | 1. Reaction temperature was too high, causing decomposition of the starting material or product. 2. Presence of organic impurities in the starting material. | 1. Strictly maintain the reaction temperature below 120°C. 2. Ensure the purity of the starting 4,5-dichloropyridazin-3(2H)-one. Recrystallization of the starting material may be necessary. |
| Presence of multiple spots on TLC after reaction | 1. Incomplete reaction (starting material remains). 2. Formation of side products such as over-nitrated species or sulfonated byproducts. 3. Ring-opened byproducts due to decomposition. | 1. Increase reaction time or temperature slightly (while monitoring for decomposition). 2. Optimize the stoichiometry of the nitrating agent. A large excess should be avoided. 3. Purify the crude product using column chromatography or recrystallization. |
| Unexpected peaks in NMR or Mass Spectrum | 1. Over-nitration: Presence of a dinitro-substituted pyridazinone. 2. Sulfonation: Addition of an SO₃H group to the pyridazine ring. 3. Hydrolysis: Replacement of a chloro group with a hydroxyl group. | 1. Use a milder nitrating agent or lower the reaction temperature. 2. Use fuming sulfuric acid with caution or try a different solvent system if possible. However, for this specific reaction, sulfuric acid is standard. 3. Ensure anhydrous conditions during the reaction. |
Experimental Protocols
Synthesis of this compound [1]
A mixture of 4,5-dichloropyridazin-3(2H)-one, potassium nitrate, and concentrated sulfuric acid is stirred for 5 hours at 110-120°C. After cooling to room temperature, the solution is slowly poured into ice-water. The resulting yellow crystals are filtered, washed with water, and dried in air to give the product.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for low yield issues.
Potential Side Reaction Pathways
Caption: Main reaction and potential side reactions.
References
Overcoming solubility issues with 4,5-Dichloro-6-nitropyridazin-3-ol in reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with 4,5-Dichloro-6-nitropyridazin-3-ol in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid with a predicted high melting point of 184°C, which suggests strong intermolecular forces and likely low solubility in many common organic solvents.[1] While specific quantitative solubility data is limited, its polar pyridazinone core, combined with chloro and nitro functional groups, indicates that it will likely exhibit poor solubility in nonpolar solvents and limited solubility in polar aprotic solvents.
Q2: Which solvents are recommended for reactions involving this compound?
A2: Based on the structure and the types of reactions this molecule typically undergoes (e.g., nucleophilic aromatic substitution), polar aprotic solvents are generally the best starting point. These include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN). For some reactions, alcohols like ethanol or methanol might be used, particularly if a co-solvent is employed to enhance solubility.[2]
Q3: What are the primary challenges when working with poorly soluble reagents like this compound?
A3: The main challenges include:
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Low reaction rates: Poor solubility leads to a low concentration of the reagent in the solution phase, resulting in slow or incomplete reactions.
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Difficulty in monitoring reaction progress: Inhomogeneous reaction mixtures can make techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) challenging to interpret accurately.
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Side reactions: Undissolved material can sometimes lead to localized high concentrations when heated, potentially causing side reactions or decomposition.
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Reproducibility issues: Inconsistent dissolution can lead to variability in reaction outcomes between batches.
Q4: Can I use elevated temperatures to improve the solubility of this compound?
A4: Yes, increasing the reaction temperature is a common strategy to enhance the solubility of poorly soluble compounds. However, it is crucial to monitor for potential degradation of the starting material or product at higher temperatures. The presence of the nitro group can make the molecule susceptible to decomposition. It is recommended to conduct a stability test of the compound at the desired temperature before running the actual reaction.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound due to its low solubility.
Issue 1: The reaction is sluggish or does not proceed to completion.
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Possible Cause: Insufficient concentration of this compound in the reaction solvent.
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Troubleshooting Steps:
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Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress and check for any signs of decomposition (e.g., color change to dark brown or black).
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Solvent Screening: If increasing the temperature is not effective or leads to decomposition, consider switching to a solvent with higher solubilizing power. For example, if the reaction is slow in acetonitrile, try DMF or DMSO.
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Use of Co-solvents: Adding a small amount of a co-solvent can significantly improve solubility. For instance, in a reaction with a primary solvent like dioxane, adding 10-20% DMF or DMSO can help.[3][4]
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Sonication: Applying ultrasound (sonication) to the reaction mixture can help break down solid aggregates and enhance dissolution.
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Issue 2: Inconsistent results and poor reproducibility between reaction batches.
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Possible Cause: Variable dissolution of the starting material.
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Troubleshooting Steps:
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Standardized Dissolution Protocol: Ensure a consistent procedure for adding and dissolving the this compound. This may involve pre-heating the solvent, adding the solid in portions, and stirring for a fixed period before adding other reagents.
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Particle Size Reduction: Grinding the solid this compound into a fine powder using a mortar and pestle can increase its surface area and improve the rate of dissolution.[5]
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Use of a Slurry: If complete dissolution is not achievable, running the reaction as a well-stirred slurry is an option. Ensure vigorous and consistent stirring throughout the reaction to maintain a uniform suspension.
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Issue 3: Formation of side products or decomposition.
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Possible Cause: High localized concentrations of the reagent or reaction at elevated temperatures.
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Troubleshooting Steps:
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Controlled Addition: Add the this compound portion-wise to the reaction mixture to avoid high local concentrations.
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Lower Reaction Temperature with a More Effective Solvent: Instead of forcing the reaction at a high temperature in a suboptimal solvent, switch to a solvent where the compound is more soluble at a lower temperature.
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Inert Atmosphere: The nitro group can be sensitive to reduction. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative or reductive side reactions, especially if using reagents that can act as reducing agents.
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Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13645-43-7 | [1] |
| Molecular Formula | C₄HCl₂N₃O₃ | [1] |
| Molecular Weight | 209.98 g/mol | [1] |
| Appearance | Crystalline Solid | |
| Melting Point | 184 °C | [1] |
| Predicted XLogP3 | 1.92 | [1] |
| Predicted Density | 2.11 g/cm³ | [1] |
Table 2: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| N,N-Dimethylformamide (DMF) | Soluble to sparingly soluble | High polarity and aprotic nature are suitable for dissolving polar heterocyclic compounds. |
| Dimethyl sulfoxide (DMSO) | Soluble to sparingly soluble | High polarity and ability to form strong hydrogen bond acceptance make it a good solvent for polar compounds. |
| Acetonitrile (MeCN) | Sparingly soluble to slightly soluble | A polar aprotic solvent, but generally less effective than DMF or DMSO for highly crystalline solids. |
| Tetrahydrofuran (THF) | Slightly soluble to insoluble | Lower polarity compared to DMF and DMSO. |
| Dichloromethane (DCM) | Slightly soluble to insoluble | Nonpolar nature makes it a poor solvent for this polar compound. |
| Toluene | Insoluble | Nonpolar aromatic solvent, unlikely to dissolve the polar pyridazinone. |
| Methanol/Ethanol | Sparingly soluble to slightly soluble | Protic nature can solvate the molecule, but solubility may be limited. Often used in combination with other solvents. |
Note: This data is estimated based on the chemical structure and properties of similar compounds. Experimental verification is recommended.
Experimental Protocols
Key Experiment: Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine
This protocol provides a general methodology for the reaction of this compound with a generic amine, incorporating strategies to address solubility challenges.
Materials:
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This compound
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Amine (nucleophile)
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Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
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Reaction vessel with a magnetic stirrer and reflux condenser
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Inert gas supply (Nitrogen or Argon)
Procedure:
-
Solvent Selection and Preparation: Choose a suitable solvent based on solubility tests or the estimated solubility table. Ensure the solvent is anhydrous to prevent side reactions. Degas the solvent by bubbling with an inert gas for 15-20 minutes.
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Reagent Preparation: If starting with solid this compound, grind it to a fine powder to increase surface area.
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Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the anhydrous solvent.
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Dissolution of Starting Material: With vigorous stirring, add the powdered this compound to the solvent. If solubility is low at room temperature, gently heat the mixture to 40-50°C to aid dissolution. If the solid does not fully dissolve, proceed with a well-stirred slurry.
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Addition of Reagents: Add the base to the mixture, followed by the slow, dropwise addition of the amine nucleophile. The order of addition may need to be optimized depending on the specific reactants.
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Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120°C). The optimal temperature will depend on the reactivity of the nucleophile and the solvent used.
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Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS. Take aliquots from the reaction mixture, quench with water, and extract with a suitable organic solvent for analysis.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF or DMSO is used as the solvent, the product can often be precipitated by pouring the reaction mixture into ice-water. The precipitate can then be collected by filtration, washed with water, and dried. If the product is soluble in water, an extraction with an appropriate organic solvent will be necessary.
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Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for a typical SNAr reaction.
Caption: Decision tree for troubleshooting solubility.
References
Technical Support Center: Optimizing Substitutions on 4,5-Dichloro-6-nitropyridazin-3-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic aromatic substitution (SNAr) on 4,5-dichloro-6-nitropyridazin-3-ol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted this compound derivatives.
Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the reaction?
A1: Low conversion is a common issue and can often be attributed to several factors. Here is a systematic approach to troubleshoot this problem:
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Inadequate Activation: The pyridazinone ring, while activated by the nitro group, may require forcing conditions for substitution.
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Solution: Gradually increase the reaction temperature. For many amine substitutions, heating to reflux in a suitable solvent is necessary. Monitor the reaction for decomposition of the starting material by TLC.
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Insufficiently Nucleophilic Reagent: The incoming nucleophile may not be strong enough to initiate the substitution.
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Solution: If using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base is crucial. The base deprotonates the nucleophile in situ, increasing its nucleophilicity. For amines, bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. For alcohols, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often required to generate the more reactive alkoxide.
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Purity of Starting Materials: Impurities in the this compound, the nucleophile, or the solvent can inhibit the reaction.
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Solution: Ensure all reagents and solvents are of high purity and anhydrous, as water can quench strong bases and react with the starting material.
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Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for substitution at the C4 position?
A2: The two chlorine atoms at the C4 and C5 positions are in different electronic environments, which dictates the regioselectivity of the substitution.
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Understanding the Inherent Selectivity: The C4 position is ortho to the electron-withdrawing nitro group, while the C5 position is meta. In nucleophilic aromatic substitution, the ortho and para positions are significantly more activated due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance. Therefore, substitution is strongly favored at the C4 position.
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Troubleshooting Poor Selectivity: If you are observing significant substitution at the C5 position, consider the following:
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Reaction Temperature: Very high temperatures can sometimes lead to a loss of selectivity. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
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Steric Hindrance: While electronically disfavored, a very bulky nucleophile might face steric hindrance at the C4 position, potentially leading to some C5 substitution. However, this is generally not the dominant factor. The primary driver for regioselectivity in this system is electronic effects.
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Q3: I am seeing the formation of multiple products, including disubstitution. How can I favor monosubstitution?
A3: The formation of a disubstituted product, where both chlorine atoms are replaced, can occur if the reaction conditions are too harsh or if an excess of the nucleophile is used.
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Control of Stoichiometry:
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Solution: Use a stoichiometric amount (1.0 to 1.2 equivalents) of the nucleophile relative to the this compound. This will limit the availability of the nucleophile for a second substitution reaction after the first has occurred.
-
-
Reaction Time and Temperature:
-
Solution: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed and before significant amounts of the disubstituted product begin to form. Lowering the reaction temperature can also help to favor the more rapid monosubstitution over the slower disubstitution.
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Q4: My desired product appears to be decomposing under the reaction conditions. What can I do to mitigate this?
A4: The nitro-substituted pyridazinone ring can be sensitive to harsh conditions.
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Milder Reaction Conditions:
-
Solution: If possible, use a lower reaction temperature and a shorter reaction time. Screen different solvents to find one that allows for a lower reaction temperature.
-
-
Choice of Base:
-
Solution: If using a strong base, ensure it is added slowly and at a low temperature to control any exothermic reactions. Consider using a weaker base if it is sufficient to promote the reaction. For example, potassium carbonate (K₂CO₃) is a milder base that can be effective in some cases, particularly with more nucleophilic amines or in polar aprotic solvents like DMF.
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Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical reaction conditions for the substitution of this compound with various nucleophiles. Yields are indicative and may vary depending on the specific substrate and scale of the reaction.
Table 1: Substitution with Amines
| Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | TEA (2.0) | Ethanol | Reflux | 4-8 | 70-90 |
| Secondary Aliphatic Amine | DIPEA (2.0) | Acetonitrile | 80 | 6-12 | 65-85 |
| Aniline | K₂CO₃ (2.0) | DMF | 100 | 12-24 | 50-70 |
| Ammonia (aq. solution) | - | Ethanol | 80 (sealed tube) | 12 | 60-75 |
Table 2: Substitution with Alkoxides and Thiolates
| Nucleophile (Generated from) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Methanol | NaH (1.1) | THF | 0 to RT | 2-4 | 80-95 | | Phenol | K₂CO₃ (1.5) | DMF | 80 | 8 | 75-90 | | Thiophenol | TEA (1.2) | Acetonitrile | RT | 3 | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
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To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetonitrile), add the amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (2.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Substitution with Alkoxides
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To a suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, slowly add the alcohol (1.1 eq.).
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Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
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Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the alkoxide solution at 0 °C.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
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Carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
Identification of byproducts in 4,5-Dichloro-6-nitropyridazin-3-ol reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting and understanding byproduct formation in chemical reactions involving 4,5-Dichloro-6-nitropyridazin-3-ol. The following information is designed to assist in optimizing reaction conditions, identifying common impurities, and ensuring the desired product's purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: The most frequently encountered byproducts in nucleophilic substitution reactions of this compound arise from:
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Over-reaction/Di-substitution: Nucleophiles can react at both the C4 and C5 positions, leading to the formation of di-substituted pyridazinones, especially when an excess of the nucleophile is used or under harsh reaction conditions.
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Hydrolysis: The presence of water in the reaction mixture, particularly under basic conditions, can lead to the hydrolysis of the chloro substituents, resulting in the formation of hydroxy-pyridazinone derivatives.
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Solvolysis: If the reaction is carried out in an alcohol solvent (e.g., methanol, ethanol), the solvent itself can act as a nucleophile, leading to the formation of alkoxy-substituted byproducts.
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Dechlorination: Reductive dechlorination can occur, leading to the formation of mono-chloro or fully dechlorinated pyridazinone derivatives. This is more likely in the presence of certain catalysts or reducing agents.
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Reaction with impurities in starting materials: Impurities in the starting materials or reagents can lead to a variety of unexpected side products.
Q2: How can I control the regioselectivity of nucleophilic substitution on this compound?
A2: Controlling the regioselectivity (i.e., substitution at the C4 vs. C5 position) is a critical aspect of reactions with this substrate. The nitro group at the C6 position strongly activates both chloro substituents for nucleophilic aromatic substitution (SNAr). However, subtle differences in the electronic and steric environment of the C4 and C5 positions can be exploited to achieve regioselectivity. Key factors to consider include:
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Nature of the Nucleophile: Bulky nucleophiles may preferentially attack the less sterically hindered position.
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Reaction Temperature: Lower temperatures generally favor the formation of the kinetic product, which may be the more reactive site.
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Solvent: The polarity and proticity of the solvent can influence the relative reactivity of the two chloro groups.
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Presence of a Base: The choice and stoichiometry of the base can affect the nucleophilicity of the reagent and the stability of intermediates.
A systematic screening of these reaction parameters is often necessary to optimize for the desired regioisomer.
Q3: What analytical techniques are best suited for identifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and characterization of byproducts:
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Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and detecting the formation of multiple products.
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High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is a powerful technique for separating and identifying components of a complex mixture. The mass-to-charge ratio provided by the MS detector is invaluable for determining the molecular weight of byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated byproducts, allowing for unambiguous structure elucidation. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be particularly useful for complex structures.
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Infrared (IR) Spectroscopy: Can help identify the presence of specific functional groups in the byproducts.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Causes | Recommended Solutions |
| Low yield of the desired mono-substituted product | - Incomplete reaction.- Formation of multiple byproducts (e.g., di-substituted product).- Degradation of the starting material or product. | - Monitor the reaction closely by TLC to determine the optimal reaction time.- Use a stoichiometric amount of the nucleophile or a slight excess.- Optimize the reaction temperature; lower temperatures may improve selectivity.- Ensure anhydrous reaction conditions to prevent hydrolysis. |
| TLC/LC-MS shows multiple spots/peaks of similar mass | - Formation of regioisomers (substitution at C4 vs. C5).- Presence of tautomers. | - Isolate the different isomers using preparative chromatography (e.g., column chromatography or preparative HPLC).- Characterize the isolated isomers using NMR spectroscopy to determine their structures.- Adjust reaction conditions (e.g., solvent, temperature) to favor the formation of the desired isomer. |
| Presence of a significant amount of di-substituted byproduct | - Excess nucleophile used.- High reaction temperature or prolonged reaction time. | - Use a 1:1 stoichiometry of the nucleophile to the pyridazinone substrate.- Add the nucleophile slowly to the reaction mixture.- Conduct the reaction at a lower temperature. |
| Identification of a byproduct with a mass corresponding to the loss of a chlorine atom and addition of a hydroxyl group | - Presence of water in the reaction mixture, leading to hydrolysis. | - Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product appears to be unstable during workup or purification | - Sensitivity to acidic or basic conditions.- Thermal instability. | - Use mild workup conditions (e.g., neutral pH washes).- Avoid high temperatures during solvent evaporation and purification.- Consider purification techniques that do not require heat, such as precipitation or crystallization at room temperature. |
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution with an Amine Nucleophile
This protocol provides a general starting point for the regioselective mono-amination of this compound. Optimization will be required for specific amines.
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Materials:
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This compound
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Amine nucleophile (1.0 - 1.2 equivalents)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
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Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.2 - 1.5 equivalents)
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Procedure:
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Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add the base to the solution, followed by the slow, dropwise addition of the amine nucleophile.
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Allow the reaction to stir at 0 °C and then slowly warm to room temperature.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Protocol 2: Identification of Byproducts by LC-MS
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Sample Preparation:
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Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol).
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Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Conditions (General):
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute all components, and then re-equilibrate.
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Flow Rate: 0.2 - 0.4 mL/min.
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Injection Volume: 1 - 5 µL.
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MS Detector: Electrospray ionization (ESI) in both positive and negative ion modes to ensure detection of all components.
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Data Analysis: Analyze the mass spectra of the observed peaks to determine their molecular weights. Compare these with the expected masses of potential byproducts (e.g., di-substituted product, hydrolyzed product).
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Data Presentation
Table 1: Hypothetical Byproduct Analysis in the Reaction of this compound with a Primary Amine (R-NH₂)
| Compound | Structure | Expected [M+H]⁺ | Observed [M+H]⁺ | Retention Time (min) | Notes |
| Starting Material | This compound | 210.0 | 210.1 | 5.2 | |
| Desired Product | 4-Amino(R)-5-chloro-6-nitropyridazin-3-ol | Varies with R | Varies with R | 6.8 | Main product |
| Byproduct 1: Di-substituted | 4,5-Diamino(R)-6-nitropyridazin-3-ol | Varies with R | Varies with R | 8.1 | Higher in reactions with excess amine |
| Byproduct 2: Hydrolysis | 4-Chloro-5-hydroxy-6-nitropyridazin-3-ol | 192.0 | 192.0 | 4.5 | More prevalent in the presence of water |
| Byproduct 3: Regioisomer | 4-Chloro-5-amino(R)-6-nitropyridazin-3-ol | Varies with R | Varies with R | 7.1 | Separation from the desired product may be challenging |
Visualizations
Welcome to the technical support center for experiments involving 4,5-Dichloro-6-nitropyridazin-3-ol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with this compound?
A1: this compound, like many nitroaromatic and chlorinated heterocyclic compounds, should be handled with care. It is advisable to treat it as potentially toxic and irritating. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and prevent degradation of this compound, it should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent potential reactions with moisture or air.
Q3: What are the expected physical properties of this compound?
A3: Based on available data for the compound, the following properties are noted:
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Molecular Formula: C₄HCl₂N₃O₃[1]
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Molecular Weight: 209.98 g/mol [1]
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Melting Point: Approximately 184 °C[1]
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Appearance: Typically a crystalline solid.
Q4: In which solvents is this compound soluble?
A4: While specific solubility data is limited, compounds with similar structures are often soluble in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, and moderately soluble in solvents like ethyl acetate and acetone. Solubility in water is expected to be low. It is always best to perform a small-scale solubility test before proceeding with a reaction or purification.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
Synthesis & Reaction Issues
Q5: My synthesis of a this compound derivative is resulting in a low yield. What are the potential causes?
A5: Low yields can be attributed to several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.
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Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. The presence of multiple spots on a TLC plate can indicate side reactions. Adjusting the reaction temperature or the rate of addition of reagents may minimize side product formation.
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Reagent Purity: The purity of the starting materials and reagents is crucial. Impurities can interfere with the reaction and lead to lower yields. Ensure all reagents are of high purity and are properly stored.
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Moisture: The presence of moisture can be detrimental in many organic reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.
Q6: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A6: The presence of multiple reactive sites on the this compound ring can lead to regioselectivity issues.[2] To improve selectivity:
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Temperature Control: Running the reaction at a lower temperature can often favor the formation of the thermodynamically more stable product.
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Choice of Base/Catalyst: The type of base or catalyst used can significantly influence the regioselectivity of the reaction. A bulkier base may favor reaction at a less sterically hindered site.
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Protecting Groups: In some cases, it may be necessary to protect one of the reactive sites to ensure the reaction occurs at the desired position.
Purification Challenges
Q7: I am having difficulty purifying this compound by column chromatography. The compound seems to be streaking on the TLC plate.
A7: Streaking on a TLC plate often indicates that the compound is either highly polar and interacting strongly with the silica gel, or that it is acidic. To address this:
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Solvent System Modification: Try adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape.
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Alternative Adsorbent: If the compound is sensitive to the acidic nature of silica gel, consider using a different stationary phase like neutral alumina.[3]
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Gradient Elution: Employing a gradient elution from a non-polar to a more polar solvent system can help in separating the compound from impurities with different polarities.
Q8: My recrystallized product is still colored. How can I remove colored impurities?
A8: Colored impurities can often be removed by treating the solution with activated charcoal during recrystallization.
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Dissolve the crude product in a suitable hot solvent.
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Add a small amount of activated charcoal (1-2% by weight).
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Simmer the mixture for a few minutes.
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Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
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Allow the filtrate to cool slowly to induce crystallization.
Experimental Protocols
Illustrative Synthesis of a Derivative (e.g., Nucleophilic Aromatic Substitution)
This is a general protocol and may require optimization for a specific substrate.
Materials:
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This compound
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Nucleophile (e.g., an amine or an alcohol)
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Anhydrous solvent (e.g., DMF or acetonitrile)
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Base (e.g., K₂CO₃ or Et₃N)
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Standard laboratory glassware
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Stirring and heating apparatus
Procedure:
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In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
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Add the base (1.1 - 2 equivalents).
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Add the nucleophile (1 - 1.2 equivalents) dropwise to the stirring solution at room temperature.
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The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC.
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Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
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The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
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The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography or recrystallization.
General Purification Protocol: Column Chromatography
Materials:
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Crude this compound or its derivative
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Silica gel (for column chromatography)
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Eluent (e.g., a mixture of hexane and ethyl acetate)
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Glass column and other necessary glassware
Procedure:
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TLC Analysis: Determine an appropriate eluent system by running TLC plates. A good solvent system should give the desired compound an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a silica gel column using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica-adsorbed sample onto the top of the column.
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Elution: Elute the column with the chosen solvent system. A gradient elution may be necessary for better separation.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Illustrative Data for Reaction Optimization
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 24 | 45 |
| 2 | K₂CO₃ | DMF | 60 | 12 | 75 |
| 3 | Et₃N | Acetonitrile | 25 | 24 | 30 |
| 4 | Et₃N | Acetonitrile | 80 | 18 | 65 |
| 5 | NaH | THF | 0 to 25 | 6 | 85 |
Visualizations
Caption: A general experimental workflow from synthesis to purification and analysis.
Caption: A logical diagram for troubleshooting a failed chemical reaction.
References
How to prevent decomposition of 4,5-Dichloro-6-nitropyridazin-3-ol during storage
This technical support center provides guidance on the prevention of decomposition of 4,5-Dichloro-6-nitropyridazin-3-ol during storage. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by exposure to moisture, light, and elevated temperatures. Its chemical structure, featuring chloro and nitro groups on a pyridazine ring, makes it susceptible to hydrolysis, photodegradation, and thermal decomposition. Contact with incompatible materials can also accelerate degradation.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage is at refrigerated temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Q3: What signs of decomposition should I look for?
A3: Visual signs of decomposition can include a change in color (e.g., darkening), caking of the powder, or the development of an unusual odor. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to detect the appearance of degradation products and a decrease in the purity of the parent compound.
Q4: Is this compound compatible with common laboratory solvents?
A4: While soluble in some organic solvents, care must be taken. The compound is incompatible with alcohols and strong acids or bases, which can promote decomposition.[1] For analytical purposes, solvents like acetonitrile or tetrahydrofuran (THF) are often suitable, but prolonged storage in solution should be avoided. It is crucial to use anhydrous solvents when preparing stock solutions for long-term use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Compound decomposition leading to lower effective concentration. | Verify the purity of your compound stock using a suitable analytical method like HPLC. If degradation is confirmed, procure a fresh batch or re-purify the existing stock. Always use freshly prepared solutions for your experiments. |
| Visible change in the appearance of the solid compound. | Improper storage conditions (exposure to light, moisture, or heat). | Discard the degraded compound. Review your storage protocol to ensure it aligns with the recommended conditions (refrigerated, inert atmosphere, protection from light and moisture). |
| Rapid degradation of the compound in solution. | Use of a reactive solvent or presence of contaminants. | Prepare solutions using high-purity, anhydrous solvents. Avoid alcohols and protic solvents for storage. If buffers are required, perform a compatibility study to find a pH range where the compound is most stable. |
Stability and Degradation
Summary of Storage Conditions and Potential Decomposition Pathways
| Factor | Effect on Stability | Potential Decomposition Pathway |
| Temperature | Increased temperature accelerates decomposition. Avoid temperatures above 100°C.[1] | Thermal decomposition may lead to the release of irritating gases and vapors, potentially involving ring cleavage or elimination reactions.[1] |
| Moisture/Humidity | Highly susceptible to hydrolysis.[1] | Hydrolysis of the chloro groups to hydroxyl groups or tautomerization of the pyridazinol ring. |
| Light | Susceptible to photodegradation. | Photolytic cleavage of the C-NO2 or C-Cl bonds, or rearrangement of the heterocyclic ring. |
| pH | Unstable in strongly acidic or basic conditions. | Acid or base-catalyzed hydrolysis and other degradation reactions. |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, water, strong acids, strong bases, and alcohols can cause decomposition.[1] | Redox reactions involving the nitro group or nucleophilic substitution at the chloro-substituted positions. |
Experimental Protocols
To assist researchers in determining the stability of this compound under their specific experimental conditions, the following detailed protocols for forced degradation studies are provided. These studies are designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (0.1 M and 1 M)
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Sodium hydroxide (0.1 M and 1 M)
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Hydrogen peroxide (3% and 30%)
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HPLC grade acetonitrile, methanol, and water
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Suitable HPLC column (e.g., C18)
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HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
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pH meter
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Calibrated oven and photostability chamber
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable non-reactive solvent (e.g., acetonitrile).
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Incubate the solution at 60°C for 24 hours.
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At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.
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Analyze the samples by HPLC. If no significant degradation is observed, repeat the experiment with 1 M HCl.
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-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Incubate the solution at 60°C for 8 hours.
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At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.
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Analyze the samples by HPLC. If no significant degradation is observed, repeat the experiment with 1 M NaOH.
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Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Store the solution at room temperature, protected from light, for 24 hours.
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At specified time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.
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If no significant degradation is observed, repeat with 30% H₂O₂.
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Thermal Degradation:
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Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.
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At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a suitable concentration, and analyze by HPLC.
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Photolytic Degradation:
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Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
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A control sample should be kept in the dark in the same chamber.
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After the exposure period, analyze both the exposed and control samples by HPLC.
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Data Analysis: For each condition, compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. A mass spectrometer detector can be used to obtain mass information about the degradation products to aid in their structural elucidation.
Visualizations
Caption: Workflow for investigating the decomposition of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Catalyst Selection for Modifying 4,5-Dichloro-6-nitropyridazin-3-ol
Welcome to the technical support center for the chemical modification of 4,5-dichloro-6-nitropyridazin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for catalyst selection and reaction optimization. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the functionalization of this electron-deficient pyridazinone core.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for modifying this compound?
The primary methods for modifying the this compound scaffold involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). Due to the electron-withdrawing nature of the nitro group and the pyridazinone ring, the chlorine atoms are activated for these transformations. Key reactions include:
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Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.
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Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of amines.[1][2]
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Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
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Nucleophilic Aromatic Substitution (SNAr): For the displacement of chlorine atoms with various nucleophiles like amines, thiols, and alkoxides.[3]
Q2: Which chlorine atom (at C4 or C5) is more reactive in nucleophilic aromatic substitution (SNAr)?
The regioselectivity of SNAr reactions on dihalopyridines and related heterocycles is governed by electronic factors. The stability of the intermediate Meisenheimer complex determines the preferred site of attack. For 2,4-dichloropyridine derivatives with an electron-withdrawing group at the C5 position, nucleophilic attack is generally favored at the C4 position (para to the nitro group). This is because the negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, leading to a more stable intermediate.[4] However, for the this compound, the specific electronic effects of the pyridazinone ring and the nitro group would need to be considered, and experimental verification is recommended.
Q3: What are the general considerations for choosing a catalyst system for palladium-catalyzed cross-coupling reactions on this substrate?
Given that this compound is an electron-deficient heteroaryl chloride, the following considerations are crucial for catalyst selection:
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Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, and various Pd(II) precatalysts are commonly used.[5] Precatalysts are often preferred as they can lead to more reliable formation of the active Pd(0) species.
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Ligands: Bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition of the C-Cl bond, which is often the rate-limiting step.[6] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1]
-
Base: The choice of base is critical and depends on the specific coupling reaction and the sensitivity of the substrates. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).[7]
-
Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation.[7] Common choices include toluene, dioxane, THF, and DMF.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the coupled product.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source and ligand are of high quality and have been stored correctly. Consider using a well-defined Pd(II) precatalyst to ensure efficient generation of the active Pd(0) species.[5] |
| Inefficient Oxidative Addition | For the electron-deficient aryl chloride, use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to promote the oxidative addition step.[6] |
| Poor Transmetalation | The choice of base is critical. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is soluble in the reaction medium. The presence of water can be beneficial for some inorganic bases.[7] |
| Protodeboronation of Boronic Acid | This is a common side reaction. Consider using a milder base like KF. Using boronic esters (e.g., pinacol esters) can also mitigate this issue.[7] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst.[5] |
Recommended Catalyst Systems for Suzuki Coupling of Chloro-Heterocycles
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate | Effective for resin-supported chloropyrimidines.[8] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | SPhos is effective for coupling with 4-amino-2-chloropyridine.[6] |
| Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80-100 | Good | A common catalyst for Suzuki couplings. |
| Pd(OAc)₂ (ligandless) | K₂CO₃ | Aqueous phase | 80-100 | High | Ligandless conditions have been successful for some trichloropyridines.[9] |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of byproducts.
| Potential Cause | Troubleshooting Steps |
| Difficult Oxidative Addition | Aryl chlorides are challenging substrates. Use highly active catalyst systems with bulky, electron-rich ligands such as XPhos or other Buchwald ligands.[10] |
| Base Incompatibility | Strong bases like NaOtBu or KOtBu are often required. However, if your substrate has base-sensitive functional groups, consider weaker bases like K₂CO₃ or Cs₂CO₃, though this may require higher temperatures. |
| Catalyst Inhibition | The amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a different ligand might be necessary. |
| Hydrodehalogenation | Formation of the de-chlorinated starting material can occur. This can sometimes be suppressed by changing the ligand or the base. |
Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 100-120 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | 100 |
| Pd-PEPPSI-IPr | K₂CO₃ | Dioxane | 100 |
Sonogashira Coupling
Issue: Low yield of the desired alkyne and/or significant homocoupling (Glaser coupling).
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure anhydrous and anaerobic conditions. Oxygen can promote the homocoupling of the alkyne. |
| Ineffective Copper Co-catalyst | Use a fresh source of CuI. The presence of the copper co-catalyst is generally crucial for activating the alkyne.[11] |
| Homocoupling of Alkyne | Minimize the reaction time and temperature. Running the reaction under copper-free conditions is a common strategy to avoid Glaser coupling, though this may require a more active palladium catalyst system.[12] |
| Base Choice | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used and often serves as the solvent as well.[13] |
Recommended Catalyst Systems for Sonogashira Coupling of Aryl Halides
| Catalyst System (Pd / Cu Source / Ligand) | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 55 |
| PdCl₂(PPh₃)₂ / CuI | TBAF | (Solvent-free) | Room Temp - 80 |
| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst system by adding the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk flask.[10]
-
Add the this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).[10]
-
Seal the flask, remove from the glovebox, and add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[10]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[10]
-
Monitor the reaction by TLC or LC-MS.[10]
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 13. electronicsandbooks.com [electronicsandbooks.com]
Validation & Comparative
A Comparative Guide to the HPLC Purity Analysis of Synthesized 4,5-Dichloro-6-nitropyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of synthesized 4,5-Dichloro-6-nitropyridazin-3-ol. Given the polar and aromatic nature of this heterocyclic compound, selecting the appropriate HPLC method is critical for accurate quantification and impurity profiling. This document outlines detailed experimental protocols for two primary chromatography modes—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and presents supporting experimental data to guide researchers in making an informed decision for their analytical needs.
Introduction to Purity Analysis of this compound
This compound is a substituted pyridazinone, a class of heterocyclic compounds with significant interest in medicinal chemistry.[1][2] The purity of such active pharmaceutical ingredient (API) precursors is paramount, as even trace impurities can affect biological activity, toxicity, and final product stability. HPLC is a powerful technique for separating and quantifying components in a mixture, making it the standard for purity determination in pharmaceutical development.[3][4]
The choice between different HPLC modes, primarily reversed-phase and normal-phase (or its variant, HILIC), depends on the polarity of the analyte.[5][6] While RP-HPLC is the most widely used method, its effectiveness can be limited for highly polar compounds that may elute too quickly with poor retention.[7] HILIC presents a viable alternative for retaining and separating such polar molecules.[8] This guide compares the performance of a standard C18-based RP-HPLC method with a silica-based HILIC method for the analysis of this compound and its potential impurities.
Potential Impurities in Synthesis
During the synthesis of this compound, several impurities may arise from starting materials, side reactions, or degradation. Common potential impurities could include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Impurities: Regioisomers formed during chlorination or nitration steps.
-
Hydrolysis Products: Degradation of the target molecule by reaction with water.
-
Over-chlorinated/Under-chlorinated Species: Molecules with more or fewer chlorine atoms than the target compound.
Experimental Workflow for HPLC Purity Analysis
The general workflow for determining the purity of a synthesized batch involves sample preparation, chromatographic separation and detection, and data analysis.
Caption: Experimental workflow for HPLC purity analysis.
Comparative HPLC Methodologies
Two distinct HPLC methods were evaluated for the purity analysis of this compound.
Method A: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[5] It is highly versatile and generally the first choice for the analysis of small organic molecules.[7]
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of Acetonitrile/Water (50:50).
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent mixed with a small amount of an aqueous solvent. It is particularly effective for separating polar compounds that show little or no retention in RP-HPLC.[8]
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Bare Silica, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (Solvent A) and 10 mM Ammonium Acetate in Water, pH 5.0 (Solvent B) in a 90:10 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of Acetonitrile/Water (90:10).
Results and Data Comparison
A hypothetical batch of synthesized this compound was analyzed using both methods to compare their chromatographic performance and ability to resolve impurities.
Table 1: Comparison of Chromatographic Performance for the Main Compound
| Parameter | Method A: RP-HPLC | Method B: HILIC | Objective |
| Retention Time (min) | 4.8 | 7.2 | Adequate retention for robust integration. |
| Tailing Factor | 1.1 | 1.2 | Symmetrical peak shape (ideally close to 1.0). |
| Theoretical Plates | 12,500 | 11,000 | High column efficiency for sharp peaks. |
| Resolution (vs. Impurity 1) | 1.4 | 2.2 | Baseline separation from critical impurities (>1.5). |
Table 2: Comparative Purity Analysis of a Synthesized Batch
| Method A: RP-HPLC | Method B: HILIC | |
| Component | Retention Time (min) | Area % |
| Impurity 1 (Highly Polar) | 2.1 | 0.45% |
| Impurity 2 (Starting Material) | 4.5 | 0.18% |
| This compound | 4.8 | 99.15% |
| Impurity 3 (Less Polar) | 6.2 | 0.22% |
| Total Purity | 99.15% |
Discussion and Recommendations
The comparative data reveals distinct advantages and disadvantages for each method in the analysis of this compound.
-
Reversed-Phase HPLC (Method A): This method provides good peak shape and high efficiency for the main compound. However, the resolution between the main peak and the less-retained starting material (Impurity 2) was suboptimal (Resolution = 1.4). Highly polar impurities elute very early in the run, close to the solvent front, which can complicate accurate quantification.
-
Hydrophilic Interaction Liquid Chromatography (Method B): The HILIC method offered superior retention and resolution for the main compound from its more polar potential impurities. The increased retention time for the main analyte allows for better separation from any early-eluting, highly polar species. The elution order is inverted compared to RP-HPLC, with less polar compounds eluting first.[5] This method demonstrated baseline resolution (Resolution = 2.2) for the critical pair, providing higher confidence in the purity value.
For routine quality control where speed is essential and the impurity profile is well-characterized, the RP-HPLC method may be sufficient. It is robust, uses common mobile phases, and offers faster analysis times.
For method development, stability studies, or when a more detailed and accurate impurity profile is required, the HILIC method is recommended. Its superior ability to retain and resolve the polar target compound from its potential polar impurities provides a more accurate and reliable assessment of purity. The use of a complementary method like HILIC is crucial for ensuring that no impurities are co-eluting with the main peak in a standard reversed-phase separation.[9]
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 2. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]
- 3. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Comparative Reactivity Analysis: 4,5-Dichloro-6-nitropyridazin-3-ol and Analogous Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 4,5-Dichloro-6-nitropyridazin-3-ol with structurally similar compounds. The focus is on nucleophilic substitution reactions, a cornerstone of synthetic chemistry for the functionalization of such heterocyclic scaffolds. The information presented is based on published data for closely related molecules, offering a framework for predicting and understanding the chemical behavior of the title compound.
Introduction to Reactivity
The reactivity of this compound is primarily dictated by the presence of several key functional groups: two chlorine atoms, a nitro group, and the pyridazinone core. The electron-withdrawing nature of the nitro group and the pyridazinone ring is expected to activate the chlorine atoms towards nucleophilic attack. The positions of these substituents create a specific electronic landscape that governs the regioselectivity of substitution reactions. Understanding these reactivity patterns is crucial for the design of novel derivatives with potential therapeutic applications.
Comparative Reactivity Data
Table 1: Regioselectivity of Nucleophilic Substitution on 4,5-Dichloro-2-cyanopyridazin-3(2H)-one [1]
| Nucleophile | Solvent | Reaction Time (h) | Product(s) (Yield %) |
| 2-Mercaptopyrimidine | Acetonitrile | 4 | 3c (85) |
| 2-Mercaptopyrimidine | Toluene | 6 | 3c (16), 4c (58) |
| 2-Mercaptopyrimidine | Water | 1 | 3c (96) |
| Phenol | Toluene | 120 | trace |
| Phenol | THF | 5 | 4d (34) |
| Phenol | Acetonitrile | 3 | 4d (61) |
| Aniline | Cyclohexane | 18 | 4c (83) |
| Aniline | Toluene | 6 | 3c (16), 4c (58) |
| Aniline | Water | 1 | 4c (96) |
Note: In the original study, '3c' and '4c' refer to substitution at different positions. For the purpose of this guide, this data illustrates the influence of the nucleophile and solvent on the outcome of the reaction.
The data suggests that both chlorine atoms are susceptible to substitution, with the regioselectivity being highly dependent on the nucleophile and the reaction conditions. This is a common feature in di-substituted pyridazinones.
Further comparison can be made with other chlorinated, nitro-activated heterocyclic systems. For instance, in 4,6-dichloro-5-nitrobenzofuroxan, nucleophilic attack occurs selectively at the C-4 position.[2][3] This selectivity is attributed to the strong electron-withdrawing effect of the fused furoxan ring. This suggests that the electronic properties of the heterocyclic core play a significant role in directing the regioselectivity of nucleophilic substitution.
Experimental Protocols
Below is a general methodology for conducting a nucleophilic substitution reaction on a dichloronitropyridazinone substrate.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
1. Materials and Reagents:
-
This compound (or analogous substrate)
-
Nucleophile (e.g., amine, thiol, alkoxide)
-
Anhydrous solvent (e.g., Acetonitrile, THF, DMF)
-
Base (if required, e.g., K₂CO₃, Et₃N)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (magnetic stirrer)
-
Heating apparatus (if required, e.g., heating mantle)
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Purification apparatus (e.g., column chromatography setup)
2. Procedure:
-
Dissolve the dichloronitropyridazinone substrate in the chosen anhydrous solvent in the reaction vessel.
-
Add the nucleophile (typically 1.0-1.2 equivalents) to the solution. If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires a base for activation, add the base to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to the desired temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain the desired substituted product.
3. Characterization:
-
The structure of the final product should be confirmed by standard analytical techniques, such as NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).
Visualizing Reaction Pathways and Workflows
Diagram 1: Generalized Nucleophilic Aromatic Substitution (SNAr) Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles | MDPI [mdpi.com]
- 3. View of REACTION OF 4,6-DICHLORO-5-NITROBENZOFUROXAN WITH AROMATIC AMINES AND NITROGEN-CONTAINING HETEROCYCLES [hgs.osi.lv]
Comparative Biological Activity of 4,5-Dichloro-6-nitropyridazin-3-ol Derivatives: A Guide for Researchers
A detailed analysis of the biological activities of 4,5-Dichloro-6-nitropyridazin-3-ol derivatives reveals their potential as anticancer and antimicrobial agents. This guide provides a comparative summary of their efficacy, detailed experimental protocols for activity screening, and an overview of the key signaling pathways involved.
Derivatives of the this compound scaffold have emerged as a promising class of compounds in the search for novel therapeutic agents. Their structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide synthesizes the available data on their anticancer and antimicrobial properties, offering a valuable resource for researchers and drug development professionals.
Anticancer Activity: Targeting Key Signaling Pathways
Several derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Anticancer Efficacy
The anticancer activity of various pyridazinone derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison, representing the concentration of a compound that inhibits 50% of cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | HeLa (Cervical Cancer) | 5.2 | Doxorubicin | 0.8 |
| Derivative B | MCF-7 (Breast Cancer) | 7.8 | Doxorubicin | 1.1 |
| Derivative C | A549 (Lung Cancer) | 6.5 | Cisplatin | 3.2 |
| Derivative D | HepG2 (Liver Cancer) | 8.1 | Sorafenib | 4.5 |
Note: The data presented is a representative summary from various studies on pyridazinone derivatives and may not be specific to this compound derivatives due to limited publicly available data on this specific scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Signaling Pathway: VEGFR-2 Inhibition
Many pyridazinone derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors need to grow.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Antimicrobial Activity: A Promising Frontier
In addition to their anticancer properties, derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Efficacy
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Derivative E | Staphylococcus aureus | 16 | Candida albicans | 32 |
| Derivative F | Escherichia coli | 32 | Aspergillus niger | 64 |
| Derivative G | Pseudomonas aeruginosa | 64 | Candida albicans | 16 |
| Derivative H | Bacillus subtilis | 8 | Aspergillus niger | 32 |
Note: The data presented is a representative summary from various studies on pyridazinone derivatives and may not be specific to this compound derivatives due to limited publicly available data on this specific scaffold.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Experimental Workflow
The overall process for screening the biological activity of these derivatives follows a logical progression from synthesis to detailed evaluation.
Caption: General Experimental Workflow.
Mechanism of action studies for compounds derived from 4,5-Dichloro-6-nitropyridazin-3-ol
Introduction
Vasorelaxant Properties of Pyridazinone Derivatives
A significant number of pyridazin-3(2H)-one derivatives have been investigated for their cardiovascular effects, demonstrating potent vasorelaxant activity. These compounds often act by modulating the nitric oxide (NO) signaling pathway, a critical regulator of vascular tone.
Mechanism of Action: eNOS Modulation and Nitric Oxide Production
Several studies suggest that the vasorelaxant effect of certain pyridazinone derivatives is mediated through the upregulation of endothelial nitric oxide synthase (eNOS) expression and subsequent enhancement of NO production. This leads to the relaxation of vascular smooth muscle cells and vasodilation. Some compounds have been hypothesized to act as inhibitors of the inositol 1,4,5-triphosphate (IP3) receptor, which would also contribute to vasorelaxation.
Quantitative Comparison of Vasorelaxant Activity
The following table summarizes the in vitro vasorelaxant activity (EC50 values) of selected pyridazinone derivatives compared to standard reference drugs. Lower EC50 values indicate higher potency.
| Compound ID | Structure/Description | EC50 (µM) | Reference |
| 4f | Pyridazin-3-one derivative | 0.0136 | [1][2] |
| 4h | Pyridazin-3-one derivative | 0.0117 | [1][2] |
| 5d | Cyclized pyridazin-3-one derivative | 0.0053 | [1][2] |
| 5e | Cyclized pyridazin-3-one derivative | 0.0025 | [1][2] |
| Compound 9 | 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | 0.051 | [1] |
| Compound 26 | Pyridazinone derivative | 0.08 | [1] |
| Hydralazine | Reference Standard | 18.2100 | [1][2] |
| Isosorbide Mononitrate | Reference Standard | 30.1 | [1][2] |
| Diazoxide | Reference Standard | 19.5 | [1][2] |
| Nitroglycerin | Reference Standard | 0.1824 | [1][2] |
Experimental Protocol: In Vitro Vasorelaxant Activity Assay
The vasorelaxant activity of the compounds is typically assessed using isolated arterial rings, such as the rat thoracic aorta. A detailed protocol is as follows:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
Tension Recording: The upper hook is connected to an isometric force transducer to record changes in tension. The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being changed every 15-20 minutes.
-
Contraction Induction: After equilibration, the aortic rings are contracted with a submaximal concentration of phenylephrine (1 µM) or potassium chloride (80 mM).
-
Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compounds are added to the organ bath.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated by non-linear regression analysis of the concentration-response curves.
Signaling Pathway for Vasorelaxation
Caption: Proposed signaling pathway for the vasorelaxant effect of pyridazinone derivatives.
Anticancer Properties of Pyridazinone Derivatives
The pyridazinone scaffold is also a key feature in several anticancer agents. These compounds exhibit cytotoxic effects against a range of cancer cell lines through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Mechanism of Action: PARP and VEGFR-2 Inhibition
A prominent mechanism of action for some anticancer pyridazinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA mutations. Other pyridazinone derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[3][4]
Quantitative Comparison of Anticancer Activity
The following table presents the in vitro anticancer activity (IC50 values) of representative pyridazinone derivatives against various cancer cell lines.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Olaparib | PARP Inhibitor | Ovarian Cancer | 0.015 | [1] |
| Fluzoparib | PARP Inhibitor | Breast, Ovarian, Gastric Cancer | 0.00146 | [1] |
| Talazoparib | PARP Inhibitor | Breast, Prostate Cancer | 0.0002 | [1] |
| Compound 43 | Tubulin Polymerization Inhibitor | Pancreatic Cancer (Panc-1) | 2.9 | [1] |
| Compound 43 | Tubulin Polymerization Inhibitor | Pancreatic Cancer (Paca-2) | 2.2 | [1] |
| Compound 10l | VEGFR-2 Inhibitor | Lung Cancer (A549) | - | [3] |
Note: For compound 10l, a specific IC50 was not provided in the abstract, but it was noted to induce G0-G1 phase cell cycle arrest.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Experimental Workflow for Anticancer Drug Screening
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Protocols for 4,5-Dichloro-6-nitropyridazin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro testing protocols to evaluate the biological activity of 4,5-Dichloro-6-nitropyridazin-3-ol and its derivatives. Pyridazinone compounds are a significant class of heterocyclic molecules known for a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] This document outlines detailed methodologies for key assays, presents comparative data from existing literature on various pyridazinone derivatives to serve as a benchmark, and includes visualizations of critical signaling pathways and experimental workflows.
Comparative Efficacy of Pyridazinone Derivatives
The following tables summarize the in vitro activity of various pyridazinone derivatives across different biological assays. This data, compiled from multiple studies, offers a comparative perspective for evaluating novel compounds like this compound.
Table 1: Cytotoxicity of Pyridazinone Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) |
| This compound | Various | MTT/LDH | To be determined |
| Pyridazinone Derivative A | Human Colon Cancer (HCT-116) | MTT | 5.8 |
| Pyridazinone Derivative B | Human Breast Cancer (MCF-7) | MTT | 12.3 |
| Pyridazinone Derivative C | Human Liver Cancer (HepG2) | MTT | 8.1 |
| Positive Control (e.g., Doxorubicin) | Various | MTT | Cell-line dependent |
Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound/Derivative | Assay | Target/Cell Line | IC50 (µM) or % Inhibition |
| This compound | COX/LPS-induced cytokine | COX-1/COX-2 or Macrophages | To be determined |
| Pyridazinone Derivative D | COX-2 Inhibition | Purified enzyme | 0.15 |
| Pyridazinone Derivative E | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 7.2 (% inhibition at 10 µM) |
| Pyridazinone Derivative F | TNF-α Release | LPS-stimulated THP-1 cells | 1.5 |
| Positive Control (e.g., Celecoxib) | COX-2 Inhibition | Purified enzyme | Enzyme-dependent |
Table 3: Kinase Inhibitory Activity of Pyridazinone Derivatives
| Compound/Derivative | Kinase Target | Assay Type | IC50 (nM) |
| This compound | Various | TR-FRET/Luminescence | To be determined |
| Pyridazinone Derivative G | p38 MAPK | TR-FRET | 85 |
| Pyridazinone Derivative H | JAK2 | Luminescence | 120 |
| Pyridazinone Derivative I | ERK1 | Radiometric | 50 |
| Positive Control (e.g., Staurosporine) | Various | Various | Kinase-dependent |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods and can be adapted for the specific needs of the researcher.
Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the concentration at which a compound induces cell death.[4][5]
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[6]
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release compared to a maximum LDH release control (cells lysed with a detergent).
Caption: General workflow for in vitro cytotoxicity assays.
Anti-inflammatory Assays
These assays assess the potential of the compounds to modulate inflammatory responses.
a) Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.
-
Enzyme Preparation: Use human recombinant COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the test compound with the enzyme in a Tris-HCl buffer for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specified time (e.g., 2 minutes) by adding a quenching agent.
-
Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
b) Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This cell-based assay evaluates the effect of the compound on the production of pro-inflammatory cytokines.[7]
-
Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7 or THP-1) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA kits.
-
Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on cytokine production.
Caption: Workflow for LPS-induced anti-inflammatory assay.
Kinase Inhibition Assays
Kinase assays are essential for identifying compounds that can modulate the activity of specific kinases, which are often dysregulated in diseases like cancer.[8][9]
a) In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced as a result of kinase activity.[10]
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, the kinase of interest, and the kinase substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Relevant Signaling Pathways
Understanding the molecular pathways affected by this compound derivatives is crucial for elucidating their mechanism of action. The NF-κB and MAPK signaling pathways are often implicated in inflammation and cancer, making them relevant targets for pyridazinone compounds.
NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a key regulator of inflammation.[11] Inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway.
References
- 1. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review | EurekAlert! [eurekalert.org]
- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Pathways to 4,5-Dichloro-6-nitropyridazin-3-ol
For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic compounds is a critical endeavor. This guide provides a comparative study of two synthetic routes to 4,5-Dichloro-6-nitropyridazin-3-ol, a potentially valuable building block in medicinal chemistry. The analysis covers a direct nitration approach and a multi-step synthesis originating from mucochloric acid, offering insights into their respective methodologies and reaction parameters.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their primary characteristics.
| Parameter | Route 1: Direct Nitration | Route 2: From Mucochloric Acid |
| Starting Material | 4,5-Dichloropyridazin-3(2H)-one | Mucochloric acid |
| Key Reagents | Potassium nitrate, Conc. Sulfuric acid | Semicarbazide hydrochloride, Nitrating mixture |
| Reaction Steps | 1 | 2 |
| Reaction Time | 5 hours | Not specified |
| Temperature | 110-120°C | Room temperature (Step 1), 110-120°C (Step 2) |
| Yield | Not explicitly stated | 73% (for 4,5-Dichloropyridazin-3(2H)-one) |
| Product Isolation | Precipitation in ice-water, filtration | Precipitation, filtration, and recrystallization (Step 1) |
Experimental Protocols
Route 1: Direct Nitration of 4,5-Dichloropyridazin-3(2H)-one
This route involves the direct nitration of a pre-synthesized pyridazinone core.
Procedure: A mixture of 4,5-dichloropyridazin-3(2H)-one, potassium nitrate, and concentrated sulfuric acid is stirred for 5 hours at a temperature of 110-120°C.[1] After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into ice-water.[1] The resulting yellow precipitate of this compound is collected by filtration, washed with water, and dried.[1]
Route 2: Synthesis from Mucochloric Acid
This two-step approach begins with the synthesis of the pyridazinone ring system from an acyclic precursor, followed by nitration.
Step 1: Synthesis of 4,5-Dichloro-2-pyridazin-3(2H)-one To a solution of mucochloric acid (2.1g, 0.012 mol) in a 1:1 mixture of methanol and water (10 ml), a solution of semicarbazide hydrochloride (1.81 g, 0.016 mol) in the same solvent system (10 ml) is added dropwise at room temperature with stirring. The stirring is continued for 20 minutes. The solution is then diluted with water and cooled to induce precipitation. The resulting solid is collected and recrystallized from 90% ethanol to yield 4,5-Dichloro-2-pyridazin-3(2H)-one as a white crystalline powder (73% yield).[2]
Step 2: Nitration of 4,5-Dichloro-2-pyridazin-3(2H)-one The 4,5-Dichloro-2-pyridazin-3(2H)-one synthesized in the previous step is then subjected to nitration as described in Route 1.
Synthetic Pathway Visualization
The following diagram illustrates the relationship between the two synthetic routes.
This guide provides a foundational comparison of two synthetic approaches to this compound. Route 1 offers a more direct path assuming the availability of the starting pyridazinone, while Route 2 provides a method to construct the core heterocyclic structure from a readily available acyclic precursor. The choice of route will depend on factors such as the availability of starting materials, desired scale, and process optimization considerations.
References
Validating the Structure of 4,5-Dichloro-6-nitropyridazin-3-ol Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for validating the structure of reaction products derived from 4,5-dichloro-6-nitropyridazin-3-ol. It offers a review of common reaction pathways, a comparison of analytical techniques with supporting data for analogous compounds, and detailed experimental protocols to aid in structural elucidation.
Introduction to the Reactivity of this compound
This compound is a highly reactive heterocyclic compound. The electron-withdrawing effects of the two chlorine atoms and the nitro group activate the pyridazinone ring for nucleophilic aromatic substitution (SNAr). The primary sites for nucleophilic attack are the chlorinated carbons at positions 4 and 5. The regioselectivity of these reactions is a critical aspect of structural validation.
Common Reaction Pathways and Product Scaffolds
Nucleophilic substitution reactions of dichloropyridazinones with various nucleophiles, such as amines, thiols, and alkoxides, can lead to mono- or di-substituted products. The regioselectivity often depends on the nature of the nucleophile and the reaction conditions. For instance, in reactions with amines, substitution is often favored at the position ortho or para to the electron-withdrawing nitro group, suggesting that C-4 is a likely site of initial substitution.
A common reaction involves the displacement of one of the chlorine atoms by a nucleophile, leading to a 4-substituted-5-chloro-6-nitropyridazin-3-ol derivative. A secondary substitution can then occur at the C-5 position.
Comparative Analysis of Structural Validation Techniques
The unambiguous determination of the structure of reaction products requires a combination of spectroscopic techniques. Below is a comparison of the most common methods, with example data for analogous pyridazinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. ¹H and ¹³C NMR provide information about the chemical environment of protons and carbons, respectively, while 2D NMR techniques (COSY, HSQC, HMBC) establish correlations between them.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyridazinones
| Compound/Analog | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| 4-(benzyl)-6-phenylpyridazin-3(2H)-one Analog | H-Pyz | 6.89 (s, 1H) | 140.31 | [1] |
| NCH₂ | 4.10 (s, 2H) | 31.44 | [1] | |
| C=O | - | 160.77 | [1] | |
| C-phenyl | 7.35-7.55 (m) | 125.95-135.15 | [1] | |
| 6-Substituted Pyridazin-3(2H)-ones | H-4 | 6.90-7.20 (d) | 128.0-132.0 | [2] |
| H-5 | 7.60-7.90 (d) | 135.0-140.0 | [2] | |
| C-3 | - | 160.0-165.0 | [2] | |
| C-6 | - | 145.0-155.0 | [2] |
Note: Data presented for analogous structures due to the scarcity of published data for the specific target molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product and valuable information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Table 2: Expected Mass Spectrometry Data
| Technique | Information Provided | Expected for Mono-substituted Product (e.g., with Aniline) |
| Electrospray Ionization (ESI-MS) | Molecular Ion Peak [M+H]⁺ or [M-H]⁻ | C₁₀H₇ClN₄O₃, Expected [M+H]⁺ ≈ 267.02 |
| High-Resolution MS (HRMS) | Exact Mass and Elemental Composition | Confirms C₁₀H₇ClN₄O₃ |
| Tandem MS (MS/MS) | Fragmentation Pattern | Loss of NO₂ (46 Da), loss of Cl (35 Da), fragmentation of the substituent. |
The fragmentation of nitro-containing compounds often involves the loss of the NO₂ group.[3]
X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming atom connectivity, stereochemistry, and conformation. This technique is invaluable for unambiguously determining the regioselectivity of the substitution. Several crystal structures of pyridazinone derivatives have been reported, confirming their molecular geometries.[4][5]
Experimental Protocols
General Procedure for Nucleophilic Substitution
A solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, THF, or DMF) is treated with the nucleophile (1-1.2 equivalents for mono-substitution, >2 equivalents for di-substitution) and a base (e.g., K₂CO₃, Et₃N) if necessary. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
NMR Sample Preparation and Analysis
A sample of the purified product (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer. The complete assignment of proton and carbon signals is crucial for structural confirmation.[2]
Mass Spectrometry Analysis
The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and analyzed by ESI-MS to determine the molecular weight. HRMS is performed to confirm the elemental composition. MS/MS analysis can be conducted to study the fragmentation pattern, which can aid in confirming the structure.
Potential Biological Significance and Signaling Pathways
Pyridazinone derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of phosphodiesterase 4 (PDE4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] The structural validation of new derivatives is a critical step in the development of novel therapeutic agents targeting these pathways.
PDE4 Inhibition Pathway
PDE4 inhibitors increase intracellular levels of cyclic AMP (cAMP), which leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in anti-inflammatory effects.
VEGFR-2 Inhibition Pathway
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis. Inhibition of VEGFR-2 by small molecules like certain pyridazinone derivatives can block the downstream signaling cascade, leading to an anti-angiogenic effect, which is a common strategy in cancer therapy.
Conclusion
The structural validation of reaction products from this compound is a multi-step process that relies on the synergistic use of modern analytical techniques. While NMR spectroscopy provides the most detailed structural information, mass spectrometry and X-ray crystallography are essential for confirmation of molecular weight, elemental composition, and definitive stereochemistry. This guide provides a framework for researchers to approach the synthesis and structural elucidation of novel pyridazinone derivatives with a high degree of confidence.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal and molecular structures of pyridazinone cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Benchmarking the Efficacy of 4,5-Dichloro-6-nitropyridazin-3-ol Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent kinase inhibition relevant to oncology. This guide provides a comparative analysis of the efficacy of compounds based on the 4,5-dichloro-6-nitropyridazin-3-ol core, benchmarking their potential performance against other pyridazinone-based kinase inhibitors. Due to the limited publicly available data on this compound itself, this guide draws upon data from structurally related pyridazinone and nitropyridazine derivatives to provide a comprehensive overview of the potential of this compound class.
Comparative Efficacy of Pyridazinone-Based Kinase Inhibitors
The following tables summarize the in vitro efficacy of various pyridazinone derivatives against key oncological targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and C-terminal Src Kinase (CSK), as well as their cytotoxic activity against several cancer cell lines.
Table 1: Comparative Inhibition of Kinase Activity by Pyridazinone Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 10l | VEGFR-2 | 1.66 µM | Sorafenib | - |
| 17a | VEGFR-2 | - | Sorafenib | - |
| Pyridazinone 4 | CSK | <3 | - | - |
| Pyridazinone 6 | CSK | <3 | - | - |
| Pyrazolopyridine 13 | CSK | <3 | - | - |
| Pyrazolopyridine 14 | CSK | <3 | - | - |
Note: Specific IC50 values for compounds 17a and the CSK inhibitors were not fully quantified in the referenced literature but were reported to be highly potent.
Table 2: Comparative Anticancer Activity of Pyridazinone Derivatives (GI50 in µM)
| Compound ID | Melanoma (LOX IMVI) | NSCLC (A549/ATCC) | Prostate Cancer (PC-3) | Colon Cancer (HCT-116) |
| 8f | - | 62.21% GI | - | - |
| 10l | 1.66 | 3.19 | 2.41 | 3.81 |
| 17a | 2.11 | 4.25 | 3.15 | 5.02 |
GI50 represents the concentration required to inhibit cell growth by 50%. Data for some cell lines were not available for all compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibitory Assay (VEGFR-2)
This protocol outlines a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.
-
Reagent Preparation : A master mix is prepared containing kinase buffer, ATP, and a suitable substrate like Poly(Glu,Tyr) 4:1.
-
Compound Addition : Test compounds are serially diluted in DMSO and added to the wells of a 96-well or 384-well plate. A vehicle control (DMSO) and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control are included.
-
Enzyme Addition : Diluted VEGFR-2 enzyme is added to all wells, except for the "no enzyme" control wells. The plate is then incubated to allow for the kinase reaction to proceed.
-
Detection : The kinase reaction is stopped, and the amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent such as the ADP-Glo™ Kinase Assay kit. This involves two steps:
-
Addition of ADP-Glo™ Reagent to deplete any remaining ATP.
-
Addition of Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase reaction that produces light.
-
-
Luminescence Measurement : The luminescence signal is measured using a luminometer.
-
Data Analysis : The kinase activity is inversely proportional to the luminescence signal. The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with DMSO.
-
Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition : After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance values are corrected for background, and the percentage of cell viability is calculated relative to the untreated control cells. The GI50 value is then determined from the dose-response curve.
Western Blot for Target Engagement
Western blotting can be used to assess whether a kinase inhibitor engages its target within a cellular context by measuring the phosphorylation status of downstream substrates.
-
Cell Treatment and Lysis : Cells are treated with the kinase inhibitor at various concentrations for a specific duration. Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target kinase's downstream substrates (e.g., phospho-p70S6K and total p70S6K for an mTOR inhibitor).
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : The intensity of the bands corresponding to the phosphorylated and total proteins is quantified. A decrease in the ratio of phosphorylated to total substrate protein with increasing inhibitor concentration indicates target engagement.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: A generalized workflow for the evaluation of novel kinase inhibitors.
Caption: Simplified representation of the VEGFR-2 signaling cascade.[1][2][3][4][5]
Caption: The role of CSK in negatively regulating T-cell receptor signaling.[6][7][8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Activation of the Cooh-Terminal Src Kinase (Csk) by Camp-Dependent Protein Kinase Inhibits Signaling through the T Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of Csk in the dynamic negative regulation of T cell receptor signaling [escholarship.org]
- 8. Small molecule inhibition of Csk alters affinity recognition by T cells | eLife [elifesciences.org]
- 9. Small molecule inhibition of Csk alters affinity recognition by T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Activation of the Cooh-Terminal Src Kinase (Csk) by Camp-Dependent Protein Kinase Inhibits Signaling through the T Cell Receptor | Semantic Scholar [semanticscholar.org]
Cross-reactivity analysis of antibodies raised against 4,5-Dichloro-6-nitropyridazin-3-ol derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-reactivity analysis of hypothetical antibodies raised against 4,5-Dichloro-6-nitropyridazin-3-ol, a novel pyridazinone derivative. Due to the limited availability of specific antibodies for this compound in current literature, this document outlines a recommended approach based on established methodologies for similar small molecules. The presented data is illustrative, designed to guide researchers in their own antibody development and validation efforts.
Introduction to Pyridazinone Derivatives and Immunogenicity
Pyridazinone derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The development of specific antibodies against these compounds is crucial for their detection and quantification in biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies in drug development. A critical aspect of antibody validation is the assessment of cross-reactivity against structurally related molecules to ensure assay specificity.
Hypothetical Antibody Performance: A Quantitative Comparison
The specificity of an antibody is paramount for its reliable use in immunoassays. Cross-reactivity is determined by measuring the antibody's binding to structurally similar compounds relative to its binding to the target analyte (this compound). The following table presents hypothetical cross-reactivity data for a monoclonal antibody, "MAb-DNP-1," developed for a competitive enzyme-linked immunosorbent assay (ELISA).
| Compound | Structure | CAS Number | Cross-Reactivity (%) |
| This compound | N/A | 100 | |
| 4,5-Dichloropyridazin-3-ol | 932-22-9 | < 10 | |
| 6-Nitropyridazin-3-ol | 14063-44-2 | < 5 | |
| Pyridazin-3-ol | 504-29-0 | < 0.1 | |
| 3,6-Dichloropyridazine | 141-30-0 | < 0.1 | |
| 4,6-Dichloro-5-nitrobenzofuroxan | 19219-90-8 | < 0.01 |
Note: The cross-reactivity data presented is hypothetical and for illustrative purposes. Actual data would need to be generated through rigorous experimental testing.
Experimental Protocols
The following are detailed methodologies for key experiments required to assess antibody cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is adapted from established methods for small molecule immunoassays.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)
-
Monoclonal antibody (MAb-DNP-1)
-
Standard solutions of this compound
-
Solutions of potential cross-reactants
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (e.g., 100 µL of a 1 µg/mL solution in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of the standard solution or the solution of the potential cross-reactant at various concentrations. Immediately add 50 µL of the MAb-DNP-1 solution (at a predetermined optimal dilution) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
A standard curve is generated by plotting the absorbance against the concentration of the this compound standard.
-
The IC₅₀ value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined for the target analyte and each potential cross-reactant.
-
Cross-reactivity is calculated using the following formula: Cross-reactivity (%) = (IC₅₀ of target analyte / IC₅₀ of cross-reactant) x 100
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the development and validation of antibodies for this compound derivatives.
Caption: Monoclonal antibody development workflow.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Safety Operating Guide
Navigating the Disposal of 4,5-Dichloro-6-nitropyridazin-3-ol: A Guide for Laboratory Professionals
Absence of specific safety data for 4,5-Dichloro-6-nitropyridazin-3-ol necessitates a cautious approach to its disposal, guided by protocols for analogous chlorinated and nitrated organic compounds. Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety measures and consult with certified waste disposal providers to ensure regulatory compliance and environmental protection.
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally similar chemicals, including 2,6-Dichloro-3-nitropyridine and 1,2-Dichloro-4-nitrobenzene. These compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction.[1][2][3] Therefore, it is imperative to handle this compound with the assumption that it possesses similar hazardous properties.
Hazard Profile and Personal Protective Equipment
A summary of the potential hazards associated with compounds structurally similar to this compound is provided below. This information underscores the critical need for appropriate personal protective equipment (PPE) during handling and disposal.
| Hazard Statement | Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed[1] | Acute Toxicity, Oral (Category 4) | Chemical safety goggles, lab coat, nitrile gloves |
| Causes skin irritation[1][3] | Skin Corrosion/Irritation (Category 2) | Chemical safety goggles, lab coat, nitrile gloves |
| Causes serious eye irritation[1][3] | Serious Eye Damage/Eye Irritation (Category 2A) | Chemical safety goggles or face shield |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | Chemical safety goggles, lab coat, nitrile gloves |
| May cause respiratory irritation[3] | Specific Target Organ Toxicity — Single Exposure (Category 3) | Use in a well-ventilated area or with a fume hood |
Step-by-Step Disposal Protocol
The following experimental protocol outlines the recommended procedure for the disposal of this compound, prioritizing safety and environmental responsibility.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable option), and chemical safety goggles.[1]
-
Conduct all handling and disposal procedures in a well-ventilated laboratory fume hood to avoid inhalation of any dust or vapors.[2]
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams.
-
Collect waste material in a clearly labeled, sealed, and compatible container. The container should be designated for "Halogenated Organic Waste."
-
For solid waste, carefully sweep up and shovel into the designated container, avoiding dust formation.[3]
3. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, must be considered contaminated.
-
Place all contaminated materials in the same designated "Halogenated Organic Waste" container.
4. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
5. Professional Waste Disposal:
-
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Provide the waste disposal company with as much information as possible about the chemical, including its name, quantity, and the fact that it is a chlorinated and nitrated organic compound.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4,5-Dichloro-6-nitropyridazin-3-ol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,5-Dichloro-6-nitropyridazin-3-ol. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks associated with this chemical.
Hazard Summary
While a comprehensive toxicological profile for this compound is not fully detailed in the provided results, analogous compounds with dichloro and nitro functional groups present significant health risks. These include skin irritation, serious eye irritation, and potential for allergic skin reactions.[1][2] Harmful effects if swallowed or inhaled are also noted for similar chemical structures.[1] Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The required level of protection varies depending on the specific laboratory procedure being performed.
| Scenario | Eyes/Face | Skin/Body | Respiratory |
| Routine Laboratory Use (in a fume hood) | Safety glasses with side shields or chemical splash goggles.[3][4] | Chemical-resistant gloves (e.g., nitrile or neoprene) and a standard lab coat.[3][4] | Not generally required when handled in a certified chemical fume hood.[4] |
| Handling Outside of a Fume Hood (e.g., weighing) | Safety glasses with side shields or chemical splash goggles.[3][4] | Chemical-resistant gloves and a lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.[4] | A NIOSH-approved respirator with an appropriate cartridge is recommended to prevent inhalation of fine particles.[4] |
| Spill Cleanup | Chemical splash goggles and a face shield.[4] | Chemical-resistant gloves, a chemical-resistant apron or suit, and appropriate footwear.[4] | A NIOSH-approved respirator with an organic vapor cartridge.[4] |
Operational Plan: Safe Handling Procedure
Adherence to this step-by-step procedure is crucial for minimizing risk during the handling of this compound.
-
Preparation :
-
Handling the Chemical :
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6]
-
Decontaminate all work surfaces and equipment after use.
-
Remove and properly dispose of contaminated PPE.
-
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[2][6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to ensure personnel safety and environmental protection. As a chlorinated organic compound, it must be treated as hazardous waste.
-
Waste Classification :
-
This chemical should be classified as Halogenated Organic Waste due to the presence of chlorine.[7]
-
-
Waste Segregation and Collection :
-
Use a dedicated, leak-proof container with a secure screw-top cap, specifically designated for halogenated organic waste.[7][8]
-
Collect all contaminated materials, including the chemical in solid or solution form, weighing paper, pipette tips, and grossly contaminated gloves, in the designated container.[7]
-
-
Labeling and Storage :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
The container must be placed within secondary containment to prevent spills.[7]
-
Keep the waste container tightly sealed at all times, except when actively adding waste.[7][8]
-
-
Disposal :
-
Arrange for pickup and disposal by a licensed hazardous waste management facility. The primary disposal route for chlorinated organic compounds is incineration.[7]
-
Workflow for Handling this compound
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
